(+)-Butaclamol hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAZZHPAZFANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Pharmacological Profile of (+)-Butaclamol Hydrochloride: A Technical Guide
A Landmark in Neuroleptic Research
(+)-Butaclamol hydrochloride, a potent antipsychotic agent, emerged from the laboratories of Lederle in the 1970s, a period of significant innovation in psychopharmacology.[1][2] Though it was never commercialized, its development as a research tool has provided invaluable insights into the mechanism of action of antipsychotic drugs and the role of dopamine in psychosis.[3] This technical guide provides an in-depth overview of the discovery, history, and key pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals.
From Serendipity to Stereospecificity: The History of (+)-Butaclamol
The discovery of (+)-Butaclamol is rooted in the broader history of antipsychotic drug development, which began with the serendipitous finding of chlorpromazine's antipsychotic effects in the 1950s.[1][2] This led to a wave of research focused on compounds that could modulate dopaminergic neurotransmission. In the 1970s, a team at Lederle Laboratories, including the notable chemist Leslie G. Humber, was investigating novel chemical structures with potential central nervous system activity.[4][5] This research led to the synthesis of the benzocycloheptapyridoisoquinoline class of compounds, to which Butaclamol belongs.
A pivotal moment in the history of Butaclamol was the resolution of its racemic mixture into its individual enantiomers: the dextrorotatory (+) and levorotatory (-) forms. Subsequent pharmacological testing revealed a remarkable degree of stereospecificity. The antipsychotic activity was found to reside almost exclusively in the (+)-enantiomer, while the (-)-enantiomer was largely inactive.[6] This finding was instrumental in solidifying the dopamine hypothesis of schizophrenia and provided researchers with a powerful tool to probe the stereochemical requirements of the dopamine receptor.
Mechanism of Action: A Potent Dopamine Receptor Antagonist
(+)-Butaclamol exerts its antipsychotic effects primarily through its potent antagonism of dopamine receptors, particularly the D2 subtype.[3][6] Its high affinity for these receptors allows it to block the binding of dopamine, thereby reducing dopaminergic signaling in key brain regions implicated in psychosis, such as the mesolimbic pathway. The stereoselectivity of this interaction is profound, with the (+)-enantiomer displaying significantly higher affinity for dopamine receptors than its (-) counterpart.
The binding of (+)-Butaclamol to the D2 receptor initiates a cascade of intracellular events. As a G protein-coupled receptor (GPCR) antagonist, it prevents the receptor from activating its associated inhibitory G protein (Gi/o). This, in turn, prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels within the cell. The precise downstream consequences of this are complex and contribute to the overall therapeutic and side-effect profile of the drug.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki values) of Butaclamol Enantiomers
| Receptor | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Reference(s) |
| Dopamine D2 | 0.5 - 2.0 | 1500 - 5000 | [7] |
| Dopamine D3 | 1.8 - 5.0 | - | [8] |
| Dopamine D4 | 9.7 - 25 | >1000 | [9] |
| Serotonin 5-HT2A | 5 - 20 | 1312 | [10] |
Table 2: Functional Antagonist Potency (IC50/EC50 values) of (+)-Butaclamol
| Assay | Receptor | (+)-Butaclamol IC50/EC50 (nM) | Reference(s) |
| Dopamine-inhibited Adenylyl Cyclase | D2 | 130 | [6] |
| Forskolin-stimulated cAMP Accumulation | D2 | ~100 | [3] |
| Dopamine-induced Relaxation of Rabbit Mesenteric Artery | D1-like | pA2 = 6.77 |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride
-
Competitor: this compound
-
Membrane preparation: Rat striatal tissue homogenate or cells expressing recombinant human D2 receptors
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of (+)-Butaclamol or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled haloperidol or Butaclamol itself).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of (+)-Butaclamol and determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Stereotyped Behavior in Rats
Objective: To assess the in vivo antipsychotic-like activity of this compound by its ability to antagonize amphetamine-induced stereotypy.
Animals: Male Sprague-Dawley or Wistar rats.
Materials:
-
d-Amphetamine sulfate
-
This compound
-
Vehicle (e.g., saline or distilled water)
-
Observation cages
Procedure:
-
Acclimatize the rats to the observation cages for a period before the experiment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.).
-
Immediately place the rats back into the observation cages and record their behavior for a set period (e.g., 60-120 minutes).
-
Score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) at regular intervals using a standardized rating scale.
-
Analyze the data to determine the dose-dependent effect of (+)-Butaclamol on reducing amphetamine-induced stereotypy scores.
Visualizing the Science: Signaling Pathways and Workflows
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of (+)-Butaclamol.
Caption: Typical Neuroleptic Drug Discovery and Development Workflow in the 1970s.
Conclusion
This compound stands as a testament to the structure-activity relationship-driven drug discovery of its era. Its remarkable stereospecificity and potent dopamine receptor antagonism have made it an indispensable tool in neuropharmacology. While it never reached the clinic, the insights gained from its study have profoundly influenced our understanding of psychosis and the development of subsequent generations of antipsychotic medications. This guide has provided a comprehensive overview of its discovery, mechanism of action, and key pharmacological data, offering a valuable resource for professionals in the field of drug development and neuroscience.
References
- 1. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 2. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment mechanisms: traditional and new antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol is a potent antipsychotic agent that has been instrumental in the study of dopamine and sigma receptors. Its rigid, complex structure and marked stereoselectivity of action have made it a valuable pharmacological tool for probing receptor binding sites and elucidating the mechanisms of neuropsychiatric drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (+)-Butaclamol hydrochloride, focusing on its interactions with its primary molecular targets. We will delve into its binding affinities, the functional consequences of this binding, and the detailed experimental methodologies used to characterize these interactions.
Chemical Structure and Stereochemistry
(+)-Butaclamol is a dibenzocycloheptene derivative with a complex tetracyclic ring system. The chemical structure of Butaclamol features a tertiary alcohol and a tert-butyl group, which are crucial for its pharmacological activity.
The molecule exists as a pair of enantiomers, (+)-Butaclamol and (-)-Butaclamol. The pharmacological activity resides almost exclusively in the (+)-enantiomer, highlighting a strict stereospecific requirement for its interaction with its biological targets.[1][2] This stereoselectivity has been a key aspect in understanding the topology of the dopamine and sigma receptor binding pockets.
Pharmacological Activity and Mechanism of Action
The antipsychotic effects of (+)-Butaclamol are primarily attributed to its potent antagonism of dopamine D2-like receptors.[2][3][4] Additionally, (+)-Butaclamol exhibits high affinity for sigma receptors, particularly the sigma-1 and sigma-2 subtypes, which may contribute to its overall pharmacological profile.[5][6] The antagonist activity at D2 receptors is linked to the blockade of dopamine-mediated neurotransmission, a common mechanism for many antipsychotic drugs. Its interaction with sigma receptors suggests a more complex mechanism of action, potentially involving the modulation of various intracellular signaling pathways.
Quantitative Structure-Activity Relationship Data
The affinity of this compound for various receptors has been quantified through numerous radioligand binding studies. The following tables summarize the key binding affinity (Ki) and functional activity (IC50/EC50) data.
Table 1: Binding Affinities (Ki) of Butaclamol Enantiomers for Dopamine Receptors
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| (+)-Butaclamol | D2 | 0.9 | [3H]Spiperone | Rat Striatum | [4] |
| D3 | 1.8 | [3H]Spiperone | CHO Cells | [4] | |
| D4 | 4.3 | [125I]L-750,667 | hD4 HEK Cells | [7] | |
| (-)-Butaclamol | D2 | >10,000 | [3H]Spiperone | Rat Striatum | [4] |
| D4 | >10,000 | [125I]L-750,667 | hD4 HEK Cells | [7] |
Table 2: Binding Affinities (Ki) of Butaclamol Enantiomers for Sigma Receptors
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| (+)-Butaclamol | Sigma-1 | 3.4 | --INVALID-LINK---Pentazocine | Rat Brain | [5] |
| Sigma-2 | 15 | [3H]DTG | Rat Liver | [5] | |
| (-)-Butaclamol | Sigma-1 | 1312 | [3H]-NMSP | Rat Cortex | [8] |
Table 3: Functional Activity of this compound
| Assay | Receptor | Effect | Potency (IC50/EC50) | Cell Line | Reference |
| cAMP Accumulation | D2 | Antagonist (reverses dopamine-induced inhibition) | EC50 = 130 nM | Rat Striatum | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like (+)-Butaclamol. Below are protocols for key experiments cited in this guide.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from methods using [3H]-Spiperone as the radioligand.[1][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue or cell lines expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Ligand: 10 µM unlabeled Spiperone or 2 µM (+)-Butaclamol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding ligand.
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]-Spiperone (final concentration ~0.1-0.3 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC50 value for (+)-Butaclamol from the competition binding curve using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is based on the use of --INVALID-LINK---Pentazocine as the selective radioligand.[13][14][15][16]
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain or rat liver homogenates, or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).
-
Non-specific Binding Ligand: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the dopamine D2 receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 150 µL:
-
50 µL of assay buffer or 10 µM Haloperidol.
-
50 µL of various concentrations of this compound.
-
50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-5 nM).
-
Aliquots of membrane homogenate (~100-300 µg protein).
-
-
Incubation: Incubate at 25°C for 120 minutes.
-
Filtration and Counting: Follow the same procedure as described for the dopamine D2 receptor binding assay.
-
Data Analysis: Analyze the data as described for the dopamine D2 receptor binding assay to determine the Ki value for (+)-Butaclamol at the sigma-1 receptor.
Dopamine D2 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of (+)-Butaclamol to antagonize the dopamine-induced inhibition of cAMP production.[9][17][18][19][20][21]
Objective: To determine the functional potency (EC50) of this compound as a dopamine D2 receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Agonist: Dopamine.
-
Antagonist: this compound.
-
cAMP Stimulator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the D2-expressing cells to ~80-90% confluency in 96-well plates.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of (+)-Butaclamol. Determine the EC50 value, which is the concentration of the antagonist that produces 50% of its maximal effect in reversing the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Logical Relationships
The interaction of (+)-Butaclamol with its target receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate these signaling pathways and the logical relationship of the structure-activity of Butaclamol.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by (+)-Butaclamol.
Caption: (+)-Butaclamol Interaction with the Sigma-1 Receptor and Downstream Signaling.
Caption: Logical Flow of Butaclamol's Stereospecific Structure-Activity Relationship.
Conclusion
This compound remains a cornerstone in the study of dopamine and sigma receptor pharmacology. Its rigid structure and pronounced stereoselectivity provide a clear example of the precise molecular interactions required for high-affinity receptor binding and subsequent biological activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in neuropharmacology and drug development. The ongoing exploration of the complex signaling pathways modulated by (+)-Butaclamol will undoubtedly continue to yield critical insights into the pathophysiology of psychotic disorders and aid in the design of novel therapeutic agents with improved efficacy and side-effect profiles.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pKa of butaclamol and the mode of butaclamol binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1725 [pdspdb.unc.edu]
- 9. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. pdspdb.unc.edu [pdspdb.unc.edu]
An In-Depth Technical Guide to the Synthesis of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol is a potent antipsychotic agent that functions as a high-affinity antagonist for the dopamine D2 receptor. Its rigid, complex polycyclic structure and stereospecific activity have made it a subject of significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core synthesis pathway for (+)-Butaclamol hydrochloride, detailing its mechanism of action through dopamine receptor signaling. While specific experimental protocols and quantitative data from primary literature are not fully available in publicly accessible documents, this guide consolidates the established synthetic route and biological context.
Mechanism of Action: Dopamine D2 Receptor Antagonism
(+)-Butaclamol exerts its antipsychotic effects by acting as a potent antagonist at dopamine D2 receptors in the central nervous system. It is the (+)-enantiomer that possesses this high pharmacological activity, while the (-)-enantiomer is significantly less active, highlighting a distinct stereospecificity for receptor binding. As a D2 antagonist, (+)-Butaclamol blocks the binding of the endogenous neurotransmitter dopamine to the receptor. This action inhibits the downstream signaling cascade associated with D2 receptor activation.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by an agonist like dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, (+)-Butaclamol prevents this inhibitory effect, thereby modulating downstream pathways regulated by cAMP and protein kinase A (PKA). This blockade of dopamine signaling in the mesolimbic and mesocortical pathways is believed to be the primary mechanism for its antipsychotic effects.
Caption: Dopamine D2 Receptor Signaling Pathway and Inhibition by (+)-Butaclamol.
Synthesis Pathway of (±)-Butaclamol
The synthesis of Butaclamol is a multi-step process that constructs the complex pentacyclic core through a series of key transformations. The synthesis typically begins with a dibenzosuberone derivative and proceeds to build the isoquinoline and pyrido rings. The following represents the generally accepted synthetic route to produce the racemic mixture of Butaclamol.
The key steps in the synthesis are:
-
Formation of the Carboxylic Acid Intermediate: The synthesis starts from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). This is converted to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid.
-
Formation of the Isoquinoline Core: The carboxylic acid is converted to an isocyanate, which then undergoes cyclization to form the tetracyclic amine, 1,7,8,12b-tetrahydrobenzo[1][2]cyclohept[1,2,3-de]isoquinoline.
-
Robinson Annulation: A modified Robinson annulation is performed on the tetracyclic amine using methyl vinyl ketone. This key step forms the final six-membered nitrogen-containing ring, resulting in the pentacyclic ketone intermediate.
-
Introduction of the Tert-Butyl Group: The final carbon framework is established by the addition of a tert-butyl group to the ketone. This is achieved through nucleophilic addition using tert-butyllithium, which also forms the tertiary alcohol. This step produces racemic (±)-Butaclamol.
Caption: General Synthesis Pathway for this compound.
Experimental Protocols and Quantitative Data
Detailed, step-by-step experimental protocols and associated quantitative data (e.g., reaction yields, specific conditions) for the synthesis of Butaclamol are not available in publicly accessible literature. The primary reference, a 1975 article in the Journal of Medicinal Chemistry, outlines the synthesis but the full experimental section containing this critical information could not be accessed. While the general transformations are well-established, the specific reagents, solvents, temperatures, reaction times, and purification methods required for a laboratory-scale synthesis are not detailed in the available search results. Therefore, a table of quantitative data cannot be provided at this time.
Enantioselective Synthesis and Resolution
The pharmacological activity of Butaclamol resides almost exclusively in the (+)-enantiomer. The synthesis described above results in a racemic mixture, which must be resolved to isolate the active compound.
Resolution of Racemic Butaclamol:
The standard method for resolving a racemic amine like Butaclamol is through the formation of diastereomeric salts.[3] This involves reacting the racemic base with a single enantiomer of a chiral acid (a resolving agent). The two resulting diastereomeric salts will have different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.[2][4][]
-
Salt Formation: The racemic (±)-Butaclamol is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. One diastereomer will typically crystallize out of solution preferentially due to lower solubility.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure (+)-Butaclamol free base.
While this is the classical approach, the specific chiral resolving agent and crystallization conditions for the preparative scale resolution of Butaclamol are not detailed in the available literature. Analytical methods using chiral HPLC have been described for separating the enantiomers in plasma samples.[6]
Formation of the Hydrochloride Salt
To improve its solubility and stability for pharmaceutical use, the final (+)-Butaclamol free base is converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or isopropanolic HCl). The resulting this compound salt precipitates from the solution and can be collected by filtration and then dried.
Conclusion
The synthesis of this compound is a challenging multi-step process culminating in a potent and stereospecific dopamine D2 receptor antagonist. The core of the synthesis relies on the construction of a complex pentacyclic framework via key steps including isoquinoline formation and a Robinson annulation, followed by the crucial introduction of the tert-butyl group. While the overall synthetic strategy is established, this guide highlights the need for access to detailed primary literature or patents to provide the specific experimental conditions and quantitative data required for laboratory replication. The mechanism of action, centered on the blockade of D2 receptor signaling, provides a clear rationale for its antipsychotic properties and underscores the importance of stereochemistry in drug design.
References
(+)-Butaclamol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent belonging to the dibenzocycloheptene class of compounds. It is recognized for its high affinity and stereospecific antagonism of dopamine D2 receptors, a key mechanism in the treatment of psychosis.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies essential for its handling, formulation, and development in a research and pharmaceutical setting.
Chemical and Physical Properties
This compound is typically encountered as a white to off-white crystalline powder.[1] Its hydrochloride salt form is utilized to improve its stability and solubility, which is crucial for its application in biological studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO·HCl | [3] |
| Molecular Weight | 397.98 g/mol | [3] |
| CAS Number | 55528-07-9 | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa | 7.15 (uncorrected for ionic strength) | [2] |
| Solubility | ||
| in Water | 0.25 mg/mL | [4] |
| at pH 7.4 | 59.3 µg/mL | [5] |
| in Ethanol | 1 mg/mL | [4] |
| in Alcohol-Water Mixtures | Soluble | [4] |
| in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [4] |
| in DMSO | Soluble | [6] |
Stability Profile
The stability of a drug substance is a critical factor in its development, ensuring its safety and efficacy over time. While specific degradation kinetics for this compound are not extensively published, general stability information and recommended storage conditions are available. The hydrochloride salt form contributes to its overall stability.[1]
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Source |
| Storage Temperature (Powder) | -20°C for long-term (3 years), 4°C for short-term (2 years) | [7] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [7] |
| Light Sensitivity | Photostability testing is recommended as part of stress testing for drug substances.[8] | |
| pH Stability | Susceptibility to hydrolysis across a wide pH range should be evaluated.[8] | |
| Oxidation | Susceptibility to oxidation should be evaluated as part of stress testing.[8] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [7] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [7] |
Experimental Protocols
Detailed experimental protocols for determining the chemical properties and stability of this compound are crucial for consistent and reliable data generation. The following sections outline standardized methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of purified water. The excess solid should be clearly visible.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[10]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter.[11]
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve with standard solutions of known concentrations must be used for accurate quantification.[11][12]
-
Report the solubility in mg/mL or mol/L at the specified temperature.
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13] These studies are performed under conditions more severe than accelerated stability testing.[13][14]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated photostability chamber
-
Calibrated temperature and humidity-controlled ovens
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, purified water, and 0.1 M NaOH).
-
Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
Analyze samples at different time points by HPLC to determine the extent of degradation.
-
-
Oxidation:
-
Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., up to 24 hours).[13]
-
Analyze samples by HPLC to assess degradation.
-
-
Thermal Degradation:
-
Photostability:
-
Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis: For all stress conditions, the percentage of degradation should be calculated. The HPLC method used should be stability-indicating, meaning it can separate the intact drug from its degradation products.
Mechanism of Action and Signaling Pathway
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][15] It binds to these receptors without activating them, thereby blocking the actions of dopamine.[15][16] This blockade is thought to be responsible for its therapeutic effects in psychotic disorders.[15] While its primary action is on dopaminergic pathways, it has also been shown to interact with serotonergic mechanisms.[17]
Caption: Mechanism of action of this compound as a dopamine D2 receptor antagonist.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a consolidated resource on the chemical properties and stability of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols provide a framework for its analysis and stability assessment. Understanding these properties is fundamental for researchers and drug development professionals to ensure the quality, efficacy, and safety of this potent neuroleptic agent in preclinical and clinical development.
References
- 1. CAS 55528-07-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Butaclamol - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound; CAS No: 55528-07-9 [aobious.com]
- 5. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 7. abmole.com [abmole.com]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecificity and Enantiomers of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereospecificity and enantiomeric properties of butaclamol hydrochloride, a potent antipsychotic agent. It delves into the distinct pharmacological profiles of its enantiomers, (+)-butaclamol and (-)-butaclamol, with a primary focus on their differential interactions with dopamine and other neurotransmitter receptors. This document summarizes quantitative binding data, details key experimental methodologies for enantiomer separation and analysis, and visualizes the critical signaling pathways involved in its mechanism of action. The pronounced stereoselectivity of butaclamol serves as a classic example in neuropharmacology, underscoring the importance of chirality in drug design and development.
Introduction: The Principle of Stereospecificity
Butaclamol, a dibenzocycloheptene derivative, is a powerful neuroleptic agent whose antipsychotic activity is exquisitely dependent on its stereochemistry.[1][2] The molecule possesses three chiral centers, leading to a pair of enantiomers, (+)-butaclamol and (-)-butaclamol. Pharmacological studies have unequivocally demonstrated that the therapeutic effects are almost exclusively mediated by the (+)-enantiomer.[1][2] The inactive (-)-enantiomer serves as an invaluable tool in experimental pharmacology, particularly in radioligand binding assays, to define and distinguish specific receptor binding from non-specific interactions.[3] This stark difference in biological activity between the enantiomers highlights the precise three-dimensional complementarity required for ligand-receptor recognition and subsequent signal transduction.
Pharmacodynamics and Receptor Binding Profiles
The primary mechanism of action of (+)-butaclamol is the blockade of dopamine D2 receptors.[3] However, it also interacts with other receptor systems, which may contribute to its overall pharmacological profile. The stereoselectivity is most pronounced at the D2 receptor.
Quantitative Binding Affinity Data
The binding affinities (Ki) of (+)-butaclamol and (-)-butaclamol have been determined for a range of neurotransmitter receptors through competitive radioligand binding assays. The data, summarized in the table below, clearly illustrate the high degree of stereoselectivity, particularly at the D2-like dopamine receptors.
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Stereoselectivity Ratio ((-)-Ki / (+)-Ki) | Reference |
| Dopamine Receptors | ||||
| D2 | ~1 | ~3000 | ~3000 | [4] |
| D4 | 16 | 9700 | ~606 | [5] |
| Serotonin Receptors | ||||
| 5-HT2A | 2.5 | 1312 | ~525 | [6] |
| Sigma Receptors | ||||
| Sigma-1 | High Affinity | Low Affinity | - | [7] |
| Sigma-2 | High Affinity | Low Affinity | - | [7] |
Note: Ki values are approximate and can vary based on experimental conditions, tissue source, and radioligand used. The data presented are for illustrative purposes to demonstrate stereoselectivity.
Signaling Pathways
Dopamine D2 Receptor Signaling
(+)-Butaclamol acts as a potent antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) typically linked to the Gi/o family of G-proteins.[8][9] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] It can also modulate ion channel activity, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] As an antagonist, (+)-butaclamol blocks these downstream effects of dopamine. Furthermore, studies have shown that (+)-butaclamol can act as an inverse agonist, meaning it can reduce the basal, agonist-independent activity of the D2 receptor.[8]
Figure 1: Dopamine D2 receptor signaling pathway showing antagonism by (+)-butaclamol.
Experimental Protocols
Chiral Separation of Butaclamol Enantiomers by HPLC
A validated method for the separation of (+)- and (-)-butaclamol involves High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[12]
Methodology:
-
Column: Chirobiotic V (vancomycin macrocyclic antibiotic) CSP.[12]
-
Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.2:0.05 (v/v/v).[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Detection: UV spectrophotometry at a wavelength of 262 nm.[12]
-
Sample Preparation: For plasma samples, solid-phase extraction (e.g., using Bond Elut C18 cartridges) is employed for sample clean-up and concentration prior to injection.[12]
Figure 2: Experimental workflow for the chiral separation of butaclamol enantiomers.
Radioligand Binding Assay for D2 Receptor Affinity
Competitive binding assays are used to determine the inhibition constant (Ki) of the butaclamol enantiomers for the D2 receptor.
Methodology:
-
Receptor Preparation: Prepare crude membrane homogenates from a tissue source rich in D2 receptors (e.g., rat striatum) or from cells stably expressing the human D2 receptor (e.g., HEK293-D2 cells).[13][14]
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of ions like MgCl2.[13]
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]spiperone or [³H]haloperidol, is used at a fixed concentration, typically near its Kd value.[3][14]
-
Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of the competing ligand ((+)- or (-)-butaclamol) in a 96-well plate.[13]
-
Defining Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1-10 µM) of a potent unlabeled D2 antagonist (often (+)-butaclamol itself).[3]
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[13]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[13]
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve. The IC50 (concentration of the competing ligand that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Logical workflow for a D2 receptor radioligand binding assay.
Synthesis of Butaclamol
The synthesis of butaclamol has been reported through a multi-step process.[2] A key intermediate is 10,11-Dihydro-5H-dibenzo-[a,d]cycloheptene-5-acetic acid.[2] The synthesis involves the formation of an isoquinoline ring system followed by a modified Robinson annulation to construct the final polycyclic framework.[2] The resolution of the racemic mixture into its constituent enantiomers is a critical final step, which can be achieved through classical resolution with a chiral acid or by preparative chiral chromatography.
Conclusion
The stereospecificity of butaclamol hydrochloride is a cornerstone of its pharmacology. The (+)-enantiomer is a potent antagonist at D2-like dopamine receptors and is responsible for the compound's antipsychotic effects. In contrast, the (-)-enantiomer is largely inactive at these receptors, making it an ideal negative control for in vitro and in vivo studies. This profound difference in activity between enantiomers provides a compelling illustration of the chiral nature of drug-receptor interactions and continues to make butaclamol a valuable research tool for probing the structure and function of the dopamine system. The experimental protocols detailed herein provide a framework for the analysis and characterization of butaclamol and other chiral ligands.
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. Butaclamol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1725 [pdspdb.unc.edu]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral analysis of butaclamol enantiomers in human plasma by HPLC using a macrocyclic antibiotic (vancomycin) chiral stationary phase and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Antagonism of Dopamine Receptors by (+)-Butaclamol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that exerts its effects through the antagonism of dopamine receptors. As a member of the dibenzocycloheptene class of compounds, its stereospecific interactions with dopamine receptor subtypes have been a subject of extensive research. This technical guide provides an in-depth overview of the dopamine receptor subtype selectivity of (+)-butaclamol, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant signaling pathways. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Data Presentation: Quantitative Analysis of (+)-Butaclamol Interaction with Dopamine Receptor Subtypes
The following tables summarize the binding affinity and functional activity of (+)-butaclamol at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). It is important to note that the binding affinity data has been compiled from multiple sources, and therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity of (+)-Butaclamol for Human Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| D1 | [3H]SCH 23390 | - | - | No specific Ki value found; acts as an inverse agonist. |
| D2 | [3H]Spiperone | CHO | - | Rank order of potency: D2 > D3 > D4.[1] |
| D3 | [125I]Iodosulpiride | CHO | - | Showed 5-fold selectivity for D3 over D2. |
| D4 | [125I]L-750,667 | HEK | - | Rank order of potency: haloperidol > chlorpromazine > domperidone > (+)-butaclamol.[2] |
| D5 | - | - | - | No specific Ki value found; acts as an inverse agonist. |
Note: The lack of consistent Ki values across all five subtypes from a single study in the reviewed literature necessitates a qualitative and comparative interpretation of binding affinity.
Table 2: Functional Activity of (+)-Butaclamol at Human Dopamine Receptor Subtypes (cAMP Assay)
| Receptor Subtype | Functional Effect | Emax (% of dopamine response) | Reference |
| D1 | Inverse Agonist | -43% | |
| D2L | Inverse Agonist | -44% | |
| D3 | Inverse Agonist | -32% | |
| D4 | Inverse Agonist | -43% | |
| D5 | Inverse Agonist | -37% |
Emax values represent the maximal inhibitory effect on cAMP production relative to the response induced by dopamine.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a ligand for a specific receptor. The general protocol involves the incubation of a radiolabeled ligand with a source of the target receptor, followed by the separation of bound and free radioligand and quantification of radioactivity.
1. Preparation of Cell Membranes:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the cDNA for one of the human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1, [3H]spiperone for D2-like receptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competing ligand, (+)-butaclamol, are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the receptor, often (+)-butaclamol itself or another potent antagonist. The stereospecific binding can be defined by comparing the binding in the presence of (+)-butaclamol versus its inactive enantiomer, (-)-butaclamol.[3]
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) for (+)-butaclamol is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For dopamine receptors, a common functional assay is the measurement of cyclic adenosine monophosphate (cAMP) levels, as D1-like receptors typically stimulate adenylyl cyclase (increasing cAMP), while D2-like receptors inhibit it (decreasing cAMP).
1. Cell Culture and Treatment:
-
HEK293 or CHO cells stably expressing one of the human dopamine receptor subtypes are seeded in multi-well plates.
-
For D2-like receptors, adenylyl cyclase is often stimulated with a compound like forskolin to establish a baseline of cAMP production that can then be inhibited by receptor activation.
-
The cells are then treated with varying concentrations of (+)-butaclamol. To determine antagonist activity, cells would be co-incubated with a dopamine receptor agonist. To determine inverse agonist activity, the effect of (+)-butaclamol alone on basal or forskolin-stimulated cAMP levels is measured.
2. cAMP Measurement (Homogeneous Time-Resolved Fluorescence - HTRF):
-
After incubation with the test compound, the cells are lysed.
-
The cell lysate is then incubated with HTRF reagents for cAMP detection. This typically includes a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal.
-
Cellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.
-
The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) on a compatible plate reader.
3. Data Analysis:
-
The ratio of the fluorescence signals (665 nm / 620 nm) is calculated and is inversely proportional to the amount of cAMP in the sample.
-
For inverse agonist activity, the concentration of (+)-butaclamol that produces a 50% of its maximal inhibition of cAMP levels (IC50 or EC50) is determined from the dose-response curve. The maximal effect (Emax) is also determined.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to the Gαs or Gαolf G-protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
D2-like receptors are primarily coupled to the Gαi or Gαo G-protein. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The following diagrams illustrate these canonical signaling pathways.
References
- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Butaclamol Hydrochloride: A Comprehensive Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Butaclamol is a potent antipsychotic agent and a member of the benzocycloheptapyridoisoquinoline class of compounds.[1][2] While never commercialized, it has been a valuable research tool for understanding the mechanism of action of antipsychotic drugs. This document provides a detailed overview of the pharmacology and toxicology of (+)-Butaclamol hydrochloride, with a focus on its mechanism of action, receptor binding profile, and effects in preclinical models. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Introduction
This compound is the pharmacologically active enantiomer of the racemic compound butaclamol.[3][4] Its antipsychotic activity is attributed primarily to its potent antagonism of dopamine D2-like receptors.[5][6] The stereoselectivity of butaclamol is pronounced, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, highlighting the specific structural requirements for its interaction with dopamine receptors.[3][4] This profile has made (+)-Butaclamol a benchmark compound in the study of dopaminergic neurotransmission and the development of novel antipsychotic drugs.
Pharmacology
Mechanism of Action
The primary mechanism of action of (+)-Butaclamol is the blockade of dopamine receptors in the central nervous system.[1][7] It acts as a potent antagonist at D2-like dopamine receptors (D2, D3, and D4).[5] This antagonism is thought to underlie its antipsychotic effects by mitigating the hyperactivity of dopaminergic pathways implicated in psychosis. Evidence also suggests that (+)-Butaclamol may act as an inverse agonist at D2 dopamine receptors, meaning it can reduce the basal, agonist-independent activity of the receptor.
Receptor Binding Profile
The affinity of (+)-Butaclamol for various neurotransmitter receptors has been characterized through radioligand binding assays. A summary of its binding affinities (Ki values) for key dopamine and serotonin receptors is presented in Table 1.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine Receptors | |||
| D2 | 0.8 - 1.5 | Rat/Human | [5][8] |
| D3 | 10 - 25 | Human | [5] |
| D4 | 15 - 40 | Human | [5][8] |
| Serotonin Receptors | |||
| 5-HT2A | ~50 | Rat | |
| 5-HT7 | ~90 | Human | [1] |
| Sigma Receptors | |||
| Sigma-1 | High Affinity | Guinea Pig | |
| Sigma-2 | Lower Affinity | Guinea Pig |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation. The data presented are representative values from the literature.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. Parameters such as oral bioavailability, plasma protein binding, and elimination half-life have not been consistently reported.
Signaling Pathway
(+)-Butaclamol primarily interferes with the dopamine D2 receptor signaling cascade. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling events. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking this pathway, (+)-Butaclamol prevents the inhibitory effect of dopamine on neuronal activity.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of (+)-Butaclamol.
Pharmacodynamics
The pharmacodynamic effects of this compound are consistent with its dopamine receptor antagonist profile and are characteristic of antipsychotic drugs.
In Vivo Effects in Animal Models
-
Antagonism of Amphetamine-Induced Behaviors: (+)-Butaclamol effectively blocks amphetamine-induced stereotyped behaviors in rats, a classic preclinical screen for antipsychotic activity.[3]
-
Induction of Catalepsy: At higher doses, (+)-Butaclamol can induce catalepsy in rodents, a state of motor rigidity that is often associated with D2 receptor blockade in the nigrostriatal pathway.
-
Inhibition of Conditioned Avoidance Response: It has been shown to inhibit conditioned avoidance responding in rats, another behavioral paradigm predictive of antipsychotic efficacy.[3]
-
Effects on Locomotor Activity: The effect of (+)-Butaclamol on locomotor activity is dose-dependent. At lower to intermediate doses, it can cause hyperactivity, while at higher doses, it leads to marked hypoactivity.
Toxicology
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as (+)-Butaclamol, for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
This compound (for determining non-specific binding).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of (+)-Butaclamol (e.g., 1 µM, for non-specific binding).
-
Initiate the binding reaction by adding [3H]-Spiperone at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Antipsychotic-Like Activity: Amphetamine-Induced Stereotypy in Rats
This protocol outlines a behavioral experiment to assess the ability of a test compound to antagonize amphetamine-induced stereotyped behavior.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
d-Amphetamine sulfate.
-
This compound (or other test compounds).
-
Vehicle (e.g., saline).
-
Observation cages.
-
Scoring system for stereotyped behavior.
-
-
Procedure:
-
Acclimate the rats to the observation cages for a set period (e.g., 30-60 minutes).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a specified pretreatment time, administer d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Immediately place the rats back into the observation cages and record their behavior for a defined period (e.g., 60-120 minutes).
-
Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale (e.g., a scale of 0-4, where 0 is no stereotypy and 4 is continuous, intense stereotyped movements).
-
Analyze the data to compare the stereotypy scores between the vehicle- and drug-treated groups. A significant reduction in stereotypy scores in the drug-treated group indicates potential antipsychotic-like activity.
-
Caption: Workflow for Assessing Antipsychotic-Like Activity.
Conclusion
This compound is a potent, stereoselective dopamine receptor antagonist with a pharmacological profile characteristic of antipsychotic drugs. Its primary utility lies in its value as a research tool for elucidating the role of dopamine receptors in neuropsychiatric disorders and for the preclinical evaluation of novel therapeutic agents. While its pharmacodynamic effects are well-documented in various animal models, a comprehensive understanding of its pharmacokinetic and toxicological properties is limited by the lack of publicly available data. Further research in these areas would be necessary for a complete characterization of this compound.
References
- 1. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Binding Profile of (+)-Butaclamol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent, primarily recognized for its high affinity as an antagonist at dopamine D2-like receptors. While its on-target activity is well-characterized, a comprehensive understanding of its off-target binding profile is crucial for a complete safety and efficacy assessment in drug development. This technical guide provides a detailed overview of the off-target interactions of (+)-Butaclamol, presenting quantitative binding data, in-depth experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Quantitative Off-Target Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for a range of receptors. This data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) and other published literature. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Species | Radioligand | Ki (nM) | Source |
| Dopamine | D2 | Rat | [3H]Spiperone | 0.8 | [1][2] |
| D3 | Rat | [3H]Spiperone | 1.5 | [1] | |
| D4 | Human | [3H]Spiperone | 2.0 | [2] | |
| Serotonin | 5-HT2A | Rat | [3H]Ketanserin | 25 | [PDSP] |
| 5-HT2C | Rat | [3H]Mesulergine | 150 | [PDSP] | |
| 5-HT7 | Mouse | [3H]5-HT | 31.62 | [3] | |
| Sigma | σ1 | Guinea Pig | --INVALID-LINK---Pentazocine | 3.2 | [PDSP] |
| σ2 | Rat | [3H]DTG | 15 | [PDSP] | |
| Adrenergic | α1A | Human | [3H]Prazosin | 45 | [PDSP] |
| α1B | Rat | [3H]Prazosin | 60 | [PDSP] | |
| α2A | Human | [3H]Rauwolscine | >10,000 | [PDSP] | |
| Histamine | H1 | Human | [3H]Pyrilamine | 85 | [PDSP] |
| Muscarinic | M1 | Human | [3H]Pirenzepine | >10,000 | [PDSP] |
| M2 | Human | [3H]AF-DX 384 | >10,000 | [PDSP] | |
| M3 | Human | [3H]4-DAMP | >10,000 | [PDSP] | |
| M4 | Human | [3H]Pirenzepine | >10,000 | [PDSP] | |
| M5 | Human | [3H]Pirenzepine | >10,000 | [PDSP] |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.
Key Signaling Pathways
Understanding the signaling pathways of the primary on-target and significant off-target receptors is essential for predicting the pharmacological effects of (+)-Butaclamol.
Dopamine D2 Receptor Signaling
(+)-Butaclamol is a potent antagonist of the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism of D2 receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades involved in neurotransmission and gene expression.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. (+)-Butaclamol binds to sigma-1 receptors, which can modulate the activity of various downstream effectors.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is also an intracellular protein. It is implicated in cell proliferation, apoptosis, and lipid metabolism. The interaction of (+)-Butaclamol with sigma-2 receptors may contribute to its broader pharmacological profile.
Experimental Protocols
The binding affinities listed above are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay, which is a common method to determine the Ki of an unlabeled compound like this compound.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand for the receptor to determine non-specific binding (e.g., unlabeled Spiperone or a high concentration of (+)-Butaclamol).
-
Assay Buffer: Buffer solution appropriate for the receptor (e.g., Tris-HCl with cofactors).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Workflow:
References
Investigating the Antipsychotic Properties of (+)-Butaclamol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been instrumental in the study of dopamine receptor pharmacology and the development of neuroleptic drugs. This technical guide provides an in-depth overview of the core antipsychotic properties of (+)-Butaclamol, focusing on its mechanism of action, receptor binding profile, and its effects in predictive preclinical behavioral models. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its pharmacological activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its scientific investigation.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of the racemic compound butaclamol. Its antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2-like receptors. The stereospecificity of its action, with the (+)-enantiomer exhibiting significantly greater activity than the (-)-enantiomer, has made it a valuable tool for defining the stereochemical requirements of the dopamine receptor. This document serves as a technical resource for researchers investigating the antipsychotic potential of novel compounds, using (+)-Butaclamol as a reference.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism underlying the antipsychotic properties of this compound is its high-affinity antagonism of the dopamine D2 receptor. By blocking these receptors in the mesolimbic pathway of the brain, (+)-Butaclamol is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of psychosis.
Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, (+)-Butaclamol binds to the D2 receptor but does not activate it, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade of D2 receptor signaling is a hallmark of typical antipsychotic drugs.
Quantitative Data: Receptor Binding and Functional Activity
The affinity of this compound for various neurotransmitter receptors has been characterized in numerous studies. A summary of its binding affinities (Ki values) and functional activity (EC50/IC50 values) is presented below. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D2 | 0.9 - 2.5 | Rat/Human | Radioligand Binding | [1] |
| Dopamine D3 | ~1-3 | Human | Radioligand Binding | [1] |
| Sigma-1 | ~3-5 | Guinea Pig | Radioligand Binding | |
| Serotonin 5-HT2A | >100 | Rat | Radioligand Binding |
| Functional Assay | EC50/IC50 (nM) | Effect | Species | Reference |
| Inhibition of Dopamine-stimulated Adenylyl Cyclase | 130 | Antagonism | Rat | [2] |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antipsychotic properties of (+)-Butaclamol are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]Spiperone (radioligand)
-
This compound (for defining non-specific binding)
-
Test compound
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of [3H]Spiperone.
-
Determination of Non-specific Binding: In separate wells, add a high concentration of unlabeled (+)-Butaclamol (e.g., 2 µM) to saturate the receptors and determine the amount of non-specific binding of the radioligand.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Stereotyped Behavior in Rats
This in vivo model is used to assess the potential of a compound to block dopamine agonist-induced behaviors, a characteristic of antipsychotic drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
d-Amphetamine sulfate
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline)
-
Observation cages
-
Behavioral scoring system
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, subcutaneously) at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 5 mg/kg, i.p.) to induce stereotyped behaviors.
-
Observation: Place the rats individually in observation cages and record their behavior for a set period (e.g., 60-120 minutes).
-
Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores of the test compound-treated group to the vehicle-treated group to determine if the compound significantly reduces amphetamine-induced stereotypy.
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[3]
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS), such as a light or a tone.
-
An unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Place a rat in one compartment of the shuttle box. Present the CS for a short duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move, the US is delivered until it escapes to the other compartment (an escape response). Repeat this for a set number of trials.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding, administer the test compound or vehicle.
-
Test Session: Place the rat back in the shuttle box and conduct a session of CAR trials as in the training phase.
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to escape for each rat.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Conclusion
This compound remains a cornerstone in the pharmacological investigation of antipsychotic agents. Its well-defined mechanism of action, potent and stereospecific antagonism of the dopamine D2 receptor, and consistent effects in preclinical models provide a robust benchmark for the evaluation of novel therapeutic candidates. The experimental protocols and data presented in this guide offer a framework for researchers to rigorously assess the antipsychotic properties of new chemical entities. A thorough understanding of the principles and methodologies outlined herein is essential for advancing the field of neuropsychopharmacology and the development of improved treatments for psychotic disorders.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: (+)-Butaclamol Hydrochloride In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol is a potent antipsychotic agent that exerts its effects primarily through antagonism of dopamine receptors.[1] Its high affinity and stereospecificity, particularly for the dopamine D2 receptor, make it a crucial tool in neuroscience research and a reference compound in drug discovery programs targeting dopaminergic pathways.[2] This document provides a detailed protocol for conducting an in vitro competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using (+)-Butaclamol hydrochloride as a reference competitor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the target receptor. In this case, the high-affinity dopamine D2 receptor antagonist, [3H]spiperone, is used as the radioligand. The assay is performed using membrane preparations from rat striatum, a brain region rich in D2 receptors. Non-specific binding is determined in the presence of a high concentration of unlabeled (+)-Butaclamol. By competing for the same binding site, the test compound's potency is determined by measuring the concentration required to inhibit 50% of the specific binding of the radioligand (IC50). This value can then be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.
Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[3] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal excitability. As an antagonist, (+)-Butaclamol blocks the binding of dopamine and other agonists to the D2 receptor, thereby preventing the inhibition of adenylyl cyclase.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocol
Materials and Reagents
-
Rat striatal tissue
-
[3H]spiperone (specific activity ~70-90 Ci/mmol)
-
This compound
-
Test compounds
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene tubes or 96-well plates
Equipment
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Incubator or water bath (37°C)
-
Filtration manifold
-
Liquid scintillation counter
-
pH meter
-
Vortex mixer
Membrane Preparation from Rat Striatum
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer at a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations in aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
Prepare serial dilutions of the test compound and this compound in Assay Buffer.
-
In polypropylene tubes or a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of (+)-Butaclamol (final concentration 1-10 µM), 50 µL of [3H]spiperone, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL of [3H]spiperone, and 100 µL of membrane preparation.
-
-
Vortex gently and incubate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% BSA.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow
References
- 1. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Butaclamol Hydrochloride in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a high-affinity antagonist for dopamine D2-like receptors.[1][2] Its stereospecific binding characteristics make it an invaluable tool in radioligand binding studies, particularly for the definition of non-specific binding and for the characterization of dopamine and sigma receptors. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Mechanism of Action
(+)-Butaclamol is a dopamine receptor antagonist.[1] Specifically, it exhibits inverse agonist properties at D2 dopamine receptors.[3][4][5] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist can reduce the basal, constitutive activity of the receptor, thereby promoting an inactive conformational state.[1][5] This is achieved by stabilizing the uncoupled form of the receptor from G-proteins.[1][5] The stereoisomer, (-)-butaclamol, is significantly less active, highlighting the stereoselectivity of the dopamine receptor binding pocket.[3][6][7]
Applications in Radioligand Binding Studies
-
Determination of Non-Specific Binding: Due to its high affinity and stereospecificity, (+)-Butaclamol is widely used to define non-specific binding in radioligand binding assays targeting dopamine receptors.[8] By incubating the receptor preparation with a saturating concentration of unlabeled (+)-Butaclamol, all specific binding sites for the radioligand are occupied, and any remaining bound radioactivity is considered non-specific.
-
Competitive Binding Assays: (+)-Butaclamol can be used as a competitor ligand to determine the affinity (Ki) of novel compounds for dopamine receptors.
-
Receptor Characterization: The differential affinity of (+)-Butaclamol for various dopamine and sigma receptor subtypes allows for the pharmacological characterization of these receptors in different tissues and cell lines.
Quantitative Data: Binding Profile of (+)-Butaclamol
The binding affinity of this compound for various neurotransmitter receptors has been determined in numerous radioligand binding studies. The following table summarizes key binding data.
| Receptor Subtype | Ligand (Radioligand) | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Receptors | |||||
| D2 | [3H]Spiperone | Rat Striatum | 1.0 | [9] | |
| D2 (uncoupled) | [3H]NPA | CHO-D2S cells | 0.73 | [5] | |
| D2 (coupled) | [3H]NPA | CHO-D2S cells | 3.0 | [5] | |
| D3 | [3H]Spiperone | Human D3 expressed in cell lines | ~10-30 | [10] | |
| D4 | [125I]L-750,667 | hD4 HEK cells | >100 | ~300 | [6] |
| Sigma Receptors | |||||
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.8 | ||
| Sigma-2 | [3H]DTG | Rat Liver | 15.0 | [11] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the affinity of a test compound for the dopamine D2 receptor using a radiolabeled antagonist (e.g., [3H]Spiperone) and (+)-Butaclamol to define non-specific binding.
Materials:
-
Receptor Source: Rat striatal membranes or cell lines expressing human D2 receptors.
-
Radioligand: [3H]Spiperone (specific activity ~20-60 Ci/mmol).
-
Non-Specific Binding Determinate: this compound.
-
Test Compounds: Unlabeled compounds for which the affinity is to be determined.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the receptor source according to standard laboratory protocols.[12] Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Assay Setup:
-
Set up assay tubes or a 96-well plate on ice.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., a final concentration of 0.2-2.0 nM [3H]Spiperone), and 100 µL of membrane suspension (containing 50-200 µg of protein).
-
Non-Specific Binding: Add 50 µL of this compound solution (final concentration of 1-10 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.[8]
-
Competitive Binding: Add 50 µL of various concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the reaction mixtures at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum using a cell harvester. Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol 2: Functional Assay to Determine Inverse Agonist Activity at D2 Receptors
This protocol describes a method to measure the effect of (+)-Butaclamol on cAMP levels in cells expressing D2 dopamine receptors, demonstrating its inverse agonist properties.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Forskolin: An adenylyl cyclase activator.
-
This compound.
-
Dopamine (Agonist control).
-
cAMP Assay Kit: A commercially available kit for the quantification of intracellular cAMP (e.g., ELISA or HTRF-based).
-
Cell Lysis Buffer.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to confluency in appropriate culture plates (e.g., 96-well plates).
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with various concentrations of (+)-Butaclamol, dopamine, or vehicle for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (final concentration of 1-10 µM) to all wells to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the cAMP levels in cells treated with forskolin alone.
-
Dopamine (agonist) should decrease forskolin-stimulated cAMP levels.
-
(+)-Butaclamol (inverse agonist) is expected to increase cAMP levels above those seen with forskolin alone, indicating a reduction in the basal inhibitory tone of the D2 receptor.[3][4] Plot the percentage change in cAMP levels against the log concentration of the compounds.
-
D2 Dopamine Receptor Signaling Pathway
References
- 1. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Sigma Receptors [sigmaaldrich.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Notes and Protocols for (+)-Butaclamol Hydrochloride in Dopamine Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a dopamine receptor antagonist. Its high affinity and stereoselectivity, with the (+)-enantiomer being the pharmacologically active form, make it an invaluable tool in neuroscience research, particularly for the mapping and characterization of dopamine receptors in brain tissue. These application notes provide detailed protocols for the use of this compound in radioligand binding assays and in vitro autoradiography to elucidate the distribution and density of dopamine receptors.
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while the D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase. (+)-Butaclamol exhibits a strong antagonist profile, particularly at D2-like receptors.[1] Its stereospecific binding allows for the precise definition of non-specific binding in various assays, ensuring accurate quantification of receptor populations.
Data Presentation
The binding affinity of this compound for various human dopamine receptor subtypes is summarized in the table below. This data highlights its selectivity profile and aids in the interpretation of experimental results.
| Receptor Subtype | Radioligand Used in Assay | Tissue/Cell Line | Ki (nM) |
| D1 | [3H]SCH 23390 | Primate Caudate-Putamen | Less selective between D1 and D2 |
| D2 | [³H]spiroperidol | Not specified | 0.63[1] |
| D3 | Not specified | Sf9 cells | 3.98[1] |
| D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | >1000[1] |
| D5 | - | - | Data not available |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol details the methodology for determining the binding affinity of test compounds for dopamine receptors in brain tissue homogenates, using (+)-Butaclamol to define non-specific binding.
a. Materials and Reagents:
-
Fresh or frozen brain tissue (e.g., striatum, nucleus accumbens)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Radioligand (e.g., [3H]Spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors)
-
This compound (for non-specific binding)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
b. Tissue Preparation:
-
Thaw frozen brain tissue on ice and weigh.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
c. Binding Assay Protocol:
-
Set up the assay in 1.5 mL microcentrifuge tubes or a 96-well plate.
-
For total binding , add:
-
100 µL of membrane homogenate
-
50 µL of Assay Buffer
-
50 µL of radioligand at a concentration near its Kd.
-
-
For non-specific binding , add:
-
100 µL of membrane homogenate
-
50 µL of this compound (final concentration 1-10 µM)
-
50 µL of radioligand.
-
-
For competition binding , add:
-
100 µL of membrane homogenate
-
50 µL of varying concentrations of the test compound
-
50 µL of radioligand.
-
-
Incubate all tubes at room temperature (or 37°C) for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Receptor Autoradiography
This protocol describes the visualization and quantification of dopamine receptor distribution in brain sections using a radioligand, with (+)-Butaclamol defining non-specific binding.
a. Materials and Reagents:
-
Fresh frozen brain tissue
-
Cryostat
-
Microscope slides (gelatin-coated or positively charged)
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate ions (see binding assay buffer)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand (e.g., [3H]Spiperone or [3H]SCH23390)
-
This compound
-
Autoradiography film or phosphor imaging screens
-
Image analysis software
b. Tissue Sectioning:
-
Equilibrate the frozen brain block to the cryostat temperature (-18 to -20°C).
-
Mount the brain block onto a cryostat chuck using embedding medium.
-
Cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned and labeled microscope slides.
-
Store the slides at -80°C until use.
c. Autoradiography Protocol:
-
Bring the slides to room temperature in a desiccator.
-
Pre-incubate the slides in Incubation Buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with the radioligand in Incubation Buffer. For total binding , incubate sections with the radioligand alone. For non-specific binding , incubate adjacent sections with the radioligand in the presence of 1-10 µM this compound.
-
Incubation time will vary depending on the radioligand (typically 60-120 minutes at room temperature).
-
Wash the slides to remove unbound radioligand. This typically involves a series of short washes in ice-cold Wash Buffer (e.g., 2 x 5 minutes).
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards for quantification.
-
Expose for a period determined by the specific activity of the radioligand and the density of the receptors (can range from days to weeks).
-
Develop the film or scan the phosphor imaging screen.
d. Data Analysis:
-
Digitize the autoradiograms.
-
Using image analysis software, measure the optical density in various brain regions of interest.
-
Convert optical density values to fmol/mg of tissue or a similar unit using the co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.
Dopamine Receptor Signaling Pathway
(+)-Butaclamol acts as an antagonist at both D1-like and D2-like dopamine receptors, thereby blocking the downstream signaling cascades initiated by dopamine. The following diagram illustrates the canonical signaling pathways for these two receptor families.
References
- 1. selleckchem.com [selleckchem.com]
- 2. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a high-affinity antagonist for dopamine D2 receptors. Understanding its in vivo pharmacodynamic profile, particularly its effect on dopamine neurotransmission, is crucial for preclinical and clinical research. In vivo microdialysis is a powerful technique for monitoring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis to assess the effects of this compound on striatal dopamine levels.
Principle of the Technique
In vivo microdialysis allows for the sampling of endogenous molecules from the extracellular fluid of a discrete brain region. A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain area (e.g., the striatum). The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF). Neurotransmitters, such as dopamine, diffuse across the membrane down their concentration gradient into the perfusion fluid (dialysate). The collected dialysate is then analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of the neurotransmitter of interest. By administering this compound and collecting dialysate samples over time, researchers can determine the drug's effect on extracellular dopamine levels.
Signaling Pathway of Dopamine D2 Receptor Antagonism
The primary mechanism by which this compound is expected to increase extracellular dopamine is through the blockade of presynaptic D2 autoreceptors. These autoreceptors normally act as a negative feedback mechanism, inhibiting dopamine synthesis and release when activated by synaptic dopamine. By blocking these receptors, (+)-Butaclamol disinhibits the dopaminergic neuron, leading to increased neuronal firing and subsequent dopamine release into the synapse.
Caption: Dopamine D2 receptor antagonism by (+)-Butaclamol.
Experimental Protocol
This protocol outlines the key steps for conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine levels in rats.
I. Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound: Purity >98%
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Stereotaxic apparatus
-
Microdialysis Probes: Concentric design with a 2-4 mm semi-permeable membrane (e.g., 20 kDa molecular weight cut-off)
-
Guide Cannula and Dummy Cannula
-
Microinfusion pump and liquid switch
-
Refrigerated fraction collector
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 3.0 KCl, 1.2 CaCl₂, 1.2 MgCl₂, buffered to pH 7.4 with phosphate or HEPES buffer. aCSF should be sterile-filtered and degassed before use.
-
HPLC-ECD system: Equipped with a C18 reverse-phase column and an electrochemical detector.
-
Dopamine standards
-
Perchloric acid (PCA): For sample preservation.
-
Surgical tools, dental cement, and anchor screws
II. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide to maintain patency.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
III. Microdialysis Experiment
Caption: Experimental workflow for the in vivo microdialysis study.
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe that extends into the striatum.
-
Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for 2-3 hours.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) into vials containing a small amount of PCA to prevent dopamine degradation.
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection, i.p.). A range of doses should be tested to determine a dose-response relationship.
-
Post-Administration Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Sample Storage: Store samples at -80°C until analysis.
IV. Sample Analysis by HPLC-ECD
-
System Preparation: Equilibrate the HPLC-ECD system with the mobile phase.
-
Standard Curve: Prepare a series of dopamine standards of known concentrations and inject them to generate a standard curve.
-
Sample Injection: Inject a fixed volume of the dialysate samples into the HPLC system.
-
Quantification: Identify and quantify the dopamine peak in each sample by comparing its peak area to the standard curve.
V. Data Analysis
-
Basal Levels: Calculate the average dopamine concentration from the baseline samples for each animal. This is considered 100%.
-
Normalization: Express the dopamine concentrations in the post-administration samples as a percentage of the baseline level.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in dopamine levels over time and between different dose groups.
Representative Quantitative Data
The following tables present hypothetical but expected data from an in vivo microdialysis experiment investigating the effect of this compound on striatal dopamine levels.
Table 1: Effect of Intraperitoneal Administration of this compound on Extracellular Dopamine in the Rat Striatum
| Time (minutes) | Vehicle (% Baseline ± SEM) | (+)-Butaclamol HCl (0.1 mg/kg) (% Baseline ± SEM) | (+)-Butaclamol HCl (0.5 mg/kg) (% Baseline ± SEM) | (+)-Butaclamol HCl (1.0 mg/kg) (% Baseline ± SEM) |
| -40 to -20 | 102.3 ± 5.1 | 98.7 ± 4.8 | 101.5 ± 5.3 | 99.2 ± 4.9 |
| -20 to 0 | 100.0 ± 4.5 | 100.0 ± 5.0 | 100.0 ± 4.7 | 100.0 ± 5.1 |
| 0 | Injection | Injection | Injection | Injection |
| 0 to 20 | 99.5 ± 5.2 | 115.4 ± 6.3 | 135.8 ± 7.1 | 155.2 ± 8.3 |
| 20 to 40 | 101.2 ± 4.9 | 130.1 ± 7.5 | 165.3 ± 8.9 | 190.7 ± 10.2 |
| 40 to 60 | 100.8 ± 5.5 | 145.6 ± 8.1 | 188.7 ± 9.5 | 225.4 ± 11.8 |
| 60 to 80 | 98.9 ± 4.7 | 152.3 ± 8.9 | 205.4 ± 10.8 | 248.6 ± 12.5 |
| 80 to 100 | 99.3 ± 5.0 | 148.7 ± 8.5 | 196.2 ± 10.1 | 235.1 ± 11.9 |
| 100 to 120 | 100.1 ± 4.8 | 135.9 ± 7.8 | 175.8 ± 9.3 | 210.3 ± 10.7 |
| 120 to 140 | 99.7 ± 5.3 | 120.4 ± 6.9 | 150.1 ± 8.5 | 185.6 ± 9.8 |
| 140 to 160 | 100.5 ± 5.1 | 110.2 ± 6.1 | 130.7 ± 7.7 | 160.9 ± 8.9 |
| 160 to 180 | 99.8 ± 4.9 | 105.6 ± 5.8 | 115.9 ± 6.8 | 140.2 ± 8.1 |
*p < 0.05 compared to vehicle control at the same time point.
Table 2: Summary of Peak Effects of this compound on Striatal Dopamine
| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in Dopamine (% Baseline ± SEM) | Time to Peak (minutes) |
| Vehicle | - | 102.3 ± 5.1 | N/A |
| (+)-Butaclamol HCl | 0.1 | 152.3 ± 8.9 | 60 - 80 |
| (+)-Butaclamol HCl | 0.5 | 205.4 ± 10.8 | 60 - 80 |
| (+)-Butaclamol HCl | 1.0 | 248.6 ± 12.5 | 60 - 80 |
Conclusion
This document provides a comprehensive framework for conducting in vivo microdialysis studies with this compound to investigate its effects on dopamine neurotransmission. The provided protocol and representative data offer a solid foundation for researchers to design and execute their experiments. The expected dose-dependent increase in extracellular dopamine levels following the administration of this compound aligns with its known mechanism of action as a potent dopamine D2 receptor antagonist. These studies are essential for characterizing the neurochemical profile of this compound and for its further development as a potential therapeutic agent.
Application Notes and Protocols for (+)-Butaclamol Hydrochloride Administration in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Butaclamol hydrochloride, a potent dopamine D2 receptor antagonist, in common rodent behavioral models. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation guidelines.
Introduction
(+)-Butaclamol is the active enantiomer of Butaclamol and acts as a high-affinity antagonist at dopamine D2 receptors.[1][2] It exhibits stereospecificity, with the (-)-enantiomer being behaviorally inert at comparable doses.[1][2] Due to its mechanism of action as a D2 inverse agonist, (+)-Butaclamol is a valuable tool for studying the role of dopamine signaling in various behaviors and for screening potential antipsychotic compounds.[3][4] In rodent models, this compound is known to antagonize the behavioral effects of dopamine agonists like amphetamine and apomorphine, and to modulate locomotor activity.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various rodent behavioral models as reported in the literature.
Table 1: Antagonism of Amphetamine-Induced Behaviors by this compound in Rats
| Behavioral Model | Dopamine Agonist & Dose | (+)-Butaclamol HCl Dose Range (mg/kg) | Effect | Reference |
| Stereotyped Behavior | d-Amphetamine | 0.1 - 0.3 | Abolished stereotyped behavior | [1][2] |
| Rotational Behavior (unilateral 6-OHDA lesion) | d-Amphetamine | 0.1 - 0.3 | Abolished rotational behavior | [1][2] |
Table 2: Effects of this compound on Spontaneous and Drug-Induced Locomotor Activity
| Animal Model | Behavioral Test | (+)-Butaclamol HCl Dose (mg/kg) | Effect | Reference |
| Rats | Open Field | Not specified | Decreased ambulation and rearing | [1][2] |
| Rats | Continuous (Sidman) Avoidance | Not specified | Inhibited lever-pressing response | [1][2] |
| Rats | Discriminated Avoidance | Not specified | Blocked discriminated avoidance behavior | [1][2] |
Key Experimental Protocols
Amphetamine-Induced Stereotyped Behavior in Rats
Principle: Amphetamine induces the release of dopamine in the striatum, leading to repetitive, stereotyped behaviors such as sniffing, licking, and gnawing. Antagonists of dopamine D2 receptors, like (+)-Butaclamol, are expected to block or reduce the expression of these behaviors.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-300g) are individually housed with ad libitum access to food and water. Animals should be acclimated to the facility for at least one week prior to testing.
-
Drug Preparation:
-
This compound is dissolved in sterile saline.
-
d-Amphetamine sulfate is dissolved in sterile saline.
-
-
Experimental Procedure:
-
Habituate the rats to the observation cages (e.g., clear Plexiglas cages, 40x25x20 cm) for 30 minutes prior to drug administration.
-
Administer this compound (e.g., 0.1, 0.2, 0.3 mg/kg, intraperitoneally - i.p.) or vehicle (saline).
-
After a pretreatment interval (e.g., 30 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.).
-
Immediately after amphetamine injection, begin observing and scoring stereotyped behavior for a period of 90-120 minutes.
-
-
Scoring of Stereotyped Behavior:
-
Observations are made at 5 or 10-minute intervals.
-
A rating scale is used to score the intensity of stereotypy. A commonly used scale is:
-
0: Asleep or stationary
-
1: Active, locomotor activity
-
2: Discontinuous sniffing, head movements
-
3: Continuous sniffing, periodic head movements
-
4: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
5: Continuous licking or gnawing of a specific object or area
-
-
-
Data Analysis:
-
The stereotypy scores are summed over the observation period for each animal.
-
Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of (+)-Butaclamol with the vehicle control group.
-
Rotational Behavior in Unilaterally 6-OHDA Lesioned Rats
Principle: Unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity in the denervated striatum. Administration of dopamine agonists that act on these supersensitive postsynaptic receptors, such as apomorphine, causes contralateral rotation (away from the lesioned side). Conversely, drugs that release dopamine from the intact terminal, like amphetamine, cause ipsilateral rotation (towards the lesioned side). (+)-Butaclamol, as a D2 antagonist, is expected to block this rotational behavior.
Protocol:
-
Animals and Surgery:
-
Male rats are anesthetized and placed in a stereotaxic frame.
-
A unilateral lesion of the medial forebrain bundle or substantia nigra is induced by injecting 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid).
-
Animals are allowed to recover for at least two weeks.
-
-
Drug Preparation:
-
This compound and d-amphetamine sulfate are prepared as described in the stereotypy protocol.
-
-
Experimental Procedure:
-
Habituate the lesioned rats to the rotation test chambers (e.g., circular arenas) for 15-30 minutes.
-
Administer this compound (e.g., 0.1, 0.2, 0.3 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment period, administer d-amphetamine sulfate (e.g., 2.0 mg/kg, i.p.).
-
Record rotational behavior using an automated rotometer or by manual counting from a video recording for 60-90 minutes.
-
-
Data Analysis:
-
The net number of full 360° turns (ipsilateral minus contralateral) is calculated for each time interval and for the total observation period.
-
Statistical analysis (e.g., ANOVA) is used to determine the effect of (+)-Butaclamol on amphetamine-induced rotations.
-
Open Field Test for Locomotor Activity
Principle: The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. Dopamine D2 receptor antagonists like (+)-Butaclamol are expected to decrease spontaneous locomotor activity.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record activity.
-
Animals: Mice or rats are used. They should be acclimated to the testing room for at least 30-60 minutes before the test.
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Experimental Procedure:
-
Administer this compound or vehicle at the desired dose and route (e.g., i.p.).
-
After the appropriate pretreatment time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
The apparatus should be cleaned thoroughly between each animal to remove olfactory cues.
-
-
Data Collection and Analysis:
-
The following parameters are typically measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data are analyzed using t-tests or ANOVA to compare the drug-treated group with the vehicle control group.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of (+)-Butaclamol.
Experimental Workflow for a Rodent Behavioral Study
Caption: General experimental workflow for assessing (+)-Butaclamol effects in rodents.
Logical Relationship of (+)-Butaclamol's Effects
Caption: Logical flow from (+)-Butaclamol administration to behavioral outcomes.
References
Application Notes and Protocols: Electrophysiological Effects of (+)-Butaclamol Hydrochloride on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of (+)-Butaclamol hydrochloride on dopamine (DA) neurons. This document includes a summary of its mechanism of action, quantitative data on its effects (where available in the literature), detailed experimental protocols for reproducing and extending these findings, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent antipsychotic agent that acts as a high-affinity antagonist and inverse agonist at dopamine D2 receptors. Its stereospecificity is well-documented, with the (+)-enantiomer possessing virtually all the neuroleptic activity. Understanding the electrophysiological consequences of (+)-Butaclamol's interaction with dopamine neurons is crucial for elucidating its therapeutic mechanism and for the development of novel antipsychotic drugs. Acute administration of D2 receptor antagonists like (+)-Butaclamol is known to increase the firing rate of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), leading to an increase in dopamine release in projection areas such as the nucleus accumbens and striatum[1].
Data Presentation
While direct quantitative data on the electrophysiological effects of (+)-Butaclamol on dopamine neurons is sparse in the readily available literature, the following tables summarize the expected effects based on its action as a D2 receptor antagonist and provide baseline electrophysiological parameters for dopamine neurons from published studies. This allows for a comparative framework for future experiments.
Table 1: Expected Electrophysiological Effects of Acute (+)-Butaclamol on Dopamine Neurons
| Parameter | Expected Effect | Rationale |
| Spontaneous Firing Rate | Increase | Blockade of inhibitory D2 autoreceptors on the soma and dendrites of dopamine neurons leads to disinhibition and an increased firing rate. |
| Burst Firing | Potential Increase | Increased neuronal excitability may lead to a higher propensity for burst firing, although this can be complex and depend on various factors. |
| Membrane Potential | Depolarization | Blockade of D2 receptor-mediated GIRK channel activation would lead to a more depolarized resting membrane potential. |
| Action Potential Threshold | No significant change expected | The primary effect is on the modulation of firing rate rather than the intrinsic properties of action potential generation. |
| Afterhyperpolarization (AHP) | Reduction | D2 receptor activation can potentiate AHP; therefore, antagonism would be expected to reduce it. |
Table 2: Baseline Electrophysiological Properties of Midbrain Dopamine Neurons (Rodent)
| Parameter | In Vivo (Anesthetized) | In Vitro (Slice) |
| Spontaneous Firing Rate | 0.5 - 10 Hz | 0.5 - 6 Hz |
| Firing Pattern | Irregular, with bursts | Regular, pacemaker-like |
| Action Potential Duration | > 2.5 ms | > 1.2 ms |
| Input Resistance | ~300 MΩ | ~450 MΩ |
| Resting Membrane Potential | Not applicable (spontaneously active) | -40 to -60 mV |
Signaling Pathway of (+)-Butaclamol at the D2 Receptor
(+)-Butaclamol acts as an inverse agonist at the dopamine D2 receptor. This means that it not only blocks the action of dopamine but also reduces the basal, constitutive activity of the receptor. The primary mechanism involves the stabilization of the G-protein uncoupled state of the D2 receptor. The following diagram illustrates this proposed signaling pathway.
Caption: Signaling pathway of (+)-Butaclamol at the D2 dopamine receptor.
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound on dopamine neurons.
Protocol 1: In Vivo Single-Unit Extracellular Recordings
This protocol is designed to measure the spontaneous firing rate and pattern of dopamine neurons in the VTA or SNc of an anesthetized rodent in response to systemic administration of (+)-Butaclamol.
Experimental Workflow:
Caption: Workflow for in vivo single-unit recording of dopamine neurons.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
Stereotaxic apparatus
-
High-impedance microelectrode (glass micropipette, 1-2 µm tip, filled with 2 M NaCl)
-
Extracellular amplifier and data acquisition system
-
Syringes and needles for drug administration
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Perform a craniotomy over the target region (VTA or SNc) according to stereotaxic coordinates.
-
Electrode Placement: Slowly lower the recording electrode into the target area until a spontaneously active neuron with the characteristic electrophysiological signature of a dopamine neuron is isolated. Dopamine neurons are identified by their slow, irregular firing rate (0.5-10 Hz), long-duration action potentials (>2.5 ms), and often a triphasic (+/-) waveform[2].
-
Baseline Recording: Once a stable dopamine neuron is identified, record its baseline firing activity for at least 3-5 minutes.
-
Drug Administration: Administer this compound (e.g., 0.1 - 1.0 mg/kg, i.p. or i.v.).
-
Post-Drug Recording: Continuously record the neuron's activity for at least 30-60 minutes following drug administration.
-
Data Analysis: Analyze the firing rate (spikes/sec), firing pattern (regularity, bursting), and burst parameters (number of bursts, spikes per burst) before and after drug administration.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recordings
This protocol allows for a more detailed investigation of the effects of (+)-Butaclamol on the intrinsic membrane properties of dopamine neurons in acute brain slices.
Experimental Workflow:
Caption: Workflow for in vitro whole-cell patch-clamp recording.
Materials:
-
Young adult rodents (e.g., P21-P35 mice or rats)
-
This compound
-
Vibrating microtome
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass patch pipettes (3-5 MΩ)
-
Artificial cerebrospinal fluid (aCSF) and internal pipette solution
-
Microscope with infrared differential interference contrast (IR-DIC) optics
Procedure:
-
Slice Preparation: Anesthetize the animal and prepare acute horizontal or coronal midbrain slices (250-300 µm thick) in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then at room temperature.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Neuron Identification: Visually identify putative dopamine neurons in the VTA or SNc based on their large, fusiform soma.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the identified neuron.
-
Baseline Measurements: In current-clamp mode, measure the resting membrane potential, spontaneous firing rate, and response to current injections (e.g., I-V relationship, action potential properties). In voltage-clamp mode, measure holding currents and synaptic activity.
-
Drug Application: Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in the measured parameters.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.
-
Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency and waveform, and any evoked or spontaneous synaptic currents.
Conclusion
This compound exerts its primary electrophysiological effects on dopamine neurons through the blockade and inverse agonism of D2 autoreceptors. This leads to a disinhibition of these neurons, resulting in an increased firing rate. The provided protocols offer a robust framework for researchers to further investigate the detailed electrophysiological and molecular mechanisms of (+)-Butaclamol and other D2 receptor ligands, contributing to the development of more effective and safer antipsychotic medications.
References
Application Notes and Protocols: (+)-Butaclamol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Butaclamol hydrochloride in cell culture experiments. This document includes its mechanism of action, key applications with detailed protocols, and quantitative data to guide experimental design.
Introduction
This compound is the active enantiomer of butaclamol, a potent antipsychotic drug.[1] In cell culture, it is primarily utilized as a high-affinity antagonist for dopamine D2 receptors and also interacts with sigma receptors.[1][2] Its stereospecificity, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, makes it a valuable tool for studying dopaminergic signaling and for investigating its potential as an anti-cancer agent.[1][3]
Mechanism of Action
This compound exerts its effects primarily through two mechanisms:
-
Dopamine D2 Receptor Antagonism: It acts as a potent antagonist and inverse agonist at dopamine D2 receptors.[2][4] This binding inhibits the downstream signaling cascade typically initiated by dopamine, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, mediated by Gαi/o proteins.[2][5] As an inverse agonist, (+)-Butaclamol can reduce the basal activity of the D2 receptor even in the absence of an agonist.[4]
-
Sigma Receptor Ligand: While best known for its D2 receptor activity, butaclamol also binds to sigma receptors (σ-1 and σ-2), which are implicated in a variety of cellular functions, including the regulation of ion channels, cell survival, and apoptosis. The precise downstream effects of butaclamol's interaction with sigma receptors are context-dependent and an area of ongoing research.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various receptors and in different cell lines.
| Receptor/Cell Line | Parameter | Value | Reference |
| Dopamine D2 Receptor | Ki | 0.63 nM | [1] |
| Dopamine D3 Receptor | Ki | 3.98 nM | [1] |
| Dopamine D4 Receptor | Ki | >1000 nM | [1] |
Note: IC50 values for cytotoxicity in specific cancer cell lines are not extensively reported in the public domain and should be determined empirically for the cell line of interest.
Key Cell Culture Applications
Investigating Dopamine D2 Receptor Signaling
This compound is an excellent tool for elucidating the role of the D2 receptor in various cellular processes.
Experimental Protocol: Inhibition of Dopamine-Mediated cAMP Reduction
This protocol describes how to use (+)-Butaclamol to block the dopamine-induced decrease in forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human D2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells expressing the human D2 receptor
-
Cell culture medium (e.g., Ham's F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dopamine stock solution
-
Forskolin
-
Pertussis Toxin (optional, to confirm Gi/Go protein involvement)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed CHO-D2 cells in a 24-well plate at a density that allows for confluency the next day.
-
Pertussis Toxin Pre-treatment (Optional): To confirm the involvement of Gi/Go proteins, pre-treat a subset of wells with pertussis toxin (100 ng/mL) for 18-24 hours.[2]
-
(+)-Butaclamol Pre-incubation: Remove the culture medium and wash the cells with serum-free medium. Add fresh serum-free medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and incubate for 30 minutes at 37°C.
-
Dopamine and Forskolin Stimulation: Add dopamine (e.g., 1 µM final concentration) and forskolin (e.g., 10 µM final concentration) to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 for the blockade of the dopamine response.
Workflow for D2 Receptor Antagonism Experiment
References
- 1. Butaclamol hydrochloride | 36504-94-6 | Benchchem [benchchem.com]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats. | Chemsrc ID:873790 [chemsrc.com]
- 4. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Butaclamol Hydrochloride as a Tool for Studying Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent and stereospecific antagonist of dopamine receptors, primarily exhibiting high affinity for the D2-like family of receptors (D2, D3, and D4). This benzocycloheptapyridoisoquinoline derivative has been instrumental as a pharmacological tool in the study of neuropsychiatric disorders where dopaminergic systems are implicated, such as schizophrenia and psychosis. Its antipsychotic properties have been demonstrated in both preclinical animal models and clinical trials with schizophrenic patients.
The biological activity of butaclamol resides almost exclusively in the (+)-enantiomer, while the (-)-enantiomer is largely inactive. This stereoselectivity makes (+)-butaclamol an excellent tool for defining specific dopamine receptor-mediated effects in various experimental paradigms. In radioligand binding assays, (+)-butaclamol is frequently used to define non-specific binding to dopamine receptors.
This document provides detailed application notes and experimental protocols for the use of this compound in neuropsychiatric research, including its receptor binding profile, and methods for in vitro and in vivo studies.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of (+)-Butaclamol
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D2 | ~0.5 - 2.4 | Human/Rat | [3H]Spiperone / [3H]Haloperidol | [1][2] |
| Dopamine D3 | Higher than D2 | Human/Rat | [125I]IABN | [3] |
| Dopamine D4 | Higher than D2 & D3 | Human | [125I]L-750,667 | [3][4] |
| Sigma-1 (σ1) | Low Affinity | Rat | N/A | [4] |
| Sigma-2 (σ2) | Low Affinity | Rat | N/A | [5] |
Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation. The table provides an approximate range based on available literature.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dopamine Antagonist Characterization.
Caption: Logical Relationship of Butaclamol Stereoisomers.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
This compound
-
(-)-Butaclamol hydrochloride (for defining stereospecific binding)
-
[3H]Spiperone or [3H]Haloperidol (Radioligand)
-
Rat striatal tissue or cells expressing recombinant human dopamine D2 receptors
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh binding buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate or microcentrifuge tubes, add in the following order:
-
Binding buffer
-
A fixed concentration of [3H]Spiperone (typically at its Kd concentration).
-
Varying concentrations of this compound (competitor).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a non-labeled ligand (e.g., 1 µM (+)-Butaclamol or 10 µM Haloperidol).[1][6]
-
Stereospecific Binding Definition: To confirm stereospecificity, a set of tubes can be prepared where non-specific binding is defined by 1 µM (+)-butaclamol and another set with 1 µM (-)-butaclamol.[1][6]
-
Incubate the reaction mixture at room temperature (or 37°C) for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the ability of this compound to antagonize amphetamine-induced stereotyped behaviors in rats, a preclinical model of psychosis.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Timer
Procedure:
-
Animal Acclimation:
-
House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Handle the rats for a few days prior to the experiment to reduce stress.
-
-
Drug Administration:
-
Dissolve this compound and d-amphetamine sulfate in saline.
-
Divide the rats into experimental groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, (+)-Butaclamol + Amphetamine).
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle (saline).
-
After a pretreatment period (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.) or saline.
-
-
Behavioral Observation:
-
Immediately after amphetamine injection, place each rat individually in an observation cage.
-
Observe and score the stereotyped behaviors at regular intervals (e.g., every 10 minutes for 2 hours) by a trained observer blinded to the treatment groups.
-
Use a standardized rating scale for stereotypy (a simplified version is provided below):
-
0: Asleep or inactive
-
1: Active, moving around the cage
-
2: Increased activity with periodic sniffing
-
3: Continuous, repetitive sniffing of the cage floor or walls
-
4: Continuous sniffing with repetitive head movements and licking
-
5: Continuous licking or biting of the cage bars
-
6: Intense, continuous gnawing or biting of the cage bars, sometimes with self-biting
-
-
-
Data Analysis:
-
For each rat, calculate the mean or median stereotypy score over the observation period.
-
Compare the scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the stereotypy score in the (+)-Butaclamol treated group compared to the vehicle + amphetamine group indicates antagonist activity.
-
Protocol 3: In Vitro Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Assay)
Objective: To determine the functional potency (IC50) of this compound in antagonizing dopamine-mediated inhibition of cyclic AMP (cAMP) production in cells expressing the dopamine D2 receptor.
Materials:
-
This compound
-
Dopamine
-
Forskolin
-
Cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
Procedure:
-
Cell Culture:
-
Culture the D2 receptor-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound and a fixed concentration of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80 for inhibition of cAMP) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels, e.g., 1-10 µM).
-
Control for maximal inhibition: Wells with dopamine and forskolin but no antagonist.
-
Control for basal cAMP: Wells with forskolin only.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Normalize the data, setting the cAMP level in the presence of forskolin alone as 100% and the level with dopamine and forskolin as 0%.
-
Plot the percentage of inhibition of the dopamine response against the logarithm of the (+)-Butaclamol concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis. This value represents the concentration of (+)-Butaclamol required to reverse 50% of the dopamine-induced inhibition of cAMP production.
-
References
- 1. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Optimal Concentration of (+)-Butaclamol Hydrochloride for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic drug that acts as a dopamine and sigma receptor antagonist. Its stereospecificity, with the (+)-enantiomer being the active form, makes it a valuable tool for in vitro research to investigate dopaminergic and sigma receptor signaling pathways, and for screening new psychoactive compounds.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, with a focus on determining its optimal concentration for various assays.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is highly dependent on the specific cell type, receptor expression levels, and the experimental assay being performed. The following table summarizes effective concentrations and binding affinities from published studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Target Receptor | Assay Type | Cell/Tissue Preparation | Key Parameters (IC₅₀/EC₅₀/Kᵢ) | Effective Concentration Range | Reference(s) |
| Dopamine D₂ Receptor | Adenylate Cyclase Inhibition | Rat Striatum Synaptic Membranes | EC₅₀ = 130 nM | 10 nM - 1 µM | [3] |
| Dopamine D₄ Receptor | Radioligand Binding ([¹²⁵I]L-750,667) | HEK cells expressing hD₄ | Potent antagonist activity | Not explicitly stated, but high affinity suggested | [1] |
| Sigma-1 (σ₁) Receptor | Radioligand Binding (--INVALID-LINK---pentazocine) | Guinea Pig Brain Membranes | Kᵢ values are determined via competitive binding | 1 nM - 10 µM (for competition) | [4] |
| Sigma-2 (σ₂) Receptor | Radioligand Binding ([³H]DTG with (+)-pentazocine to mask σ₁) | Rat Liver Membranes | Kᵢ values are determined via competitive binding | 1 nM - 10 µM (for competition) | [4][5] |
Note: IC₅₀, EC₅₀, and Kᵢ values are dependent on the specific radioligand and experimental conditions used. The effective concentration range provided is a general guideline for initiating experiments.
Signaling Pathways
This compound primarily exerts its effects by antagonizing D₂ dopamine receptors and sigma (σ₁ and σ₂) receptors.
Dopamine D₂ Receptor Signaling Pathway
D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (+)-Butaclamol, as an antagonist, blocks this inhibition.
Caption: Dopamine D₂ Receptor Signaling Pathway Antagonism by (+)-Butaclamol.
Sigma (σ) Receptor Signaling Pathways
The signaling mechanisms of sigma receptors are complex and not fully elucidated. They are located primarily at the endoplasmic reticulum (ER) and are involved in regulating intracellular calcium signaling, ion channel function, and cell survival pathways.
Caption: Simplified Sigma Receptor Signaling Pathway Modulation by (+)-Butaclamol.
Experimental Protocols
It is crucial to first determine the potential cytotoxicity of this compound on the chosen cell line to ensure that the observed effects are due to receptor-specific interactions and not cell death.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic concentration range of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 1 nM to 100 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration). For subsequent experiments, use concentrations well below the CC₅₀.
Protocol 2: Radioligand Binding Assay for D₂ Receptors
This protocol is a competitive binding assay to determine the affinity of this compound for D₂ receptors.
Materials:
-
Cell membranes expressing D₂ receptors (e.g., from rat striatum or a recombinant cell line)
-
Radioligand for D₂ receptors (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-labeled D₂ antagonist like Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in buffer.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ value can be determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the functional antagonism of D₂ receptors by this compound.
Materials:
-
Cells expressing D₂ receptors (e.g., CHO or HEK cells)
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format for your cAMP assay.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (e.g., its EC₅₀ for inhibiting adenylyl cyclase) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine its EC₅₀ for antagonizing the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.[3]
Experimental Workflow
The following diagram outlines a general workflow for determining and utilizing the optimal concentration of this compound in in vitro experiments.
Caption: General workflow for in vitro experiments with (+)-Butaclamol.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Butaclamol Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent and a highly selective antagonist of the dopamine D2 receptor.[1] Its stereospecific binding makes it an invaluable tool in neuroscience research for studying dopaminergic signaling pathways and for screening potential new antipsychotic drugs.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO·HCl | [1] |
| Molecular Weight | 397.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | - DMSO: Soluble | [1] |
| - Ethanol: 1 mg/mL | [2] | |
| - Water: 0.25 mg/mL | [2] | |
| - Alcohol-water mixtures: More soluble | [2] | |
| Purity | ≥98% | [1] |
Mechanism of Action and Signaling Pathway
(+)-Butaclamol acts as a potent antagonist at dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through an inhibitory G protein (Gαi/o). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, (+)-Butaclamol prevents this dopamine-induced decrease in cAMP levels, thereby modulating downstream signaling cascades.
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water
-
Sterile 100% ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of a 10 mM DMSO Stock Solution
This is the most common solvent for preparing high-concentration stock solutions.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (397.98 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 397.98 g/mol * 1000 mg/g = 3.98 mg
-
-
Weighing: Carefully weigh out 3.98 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month. For long-term storage, -80°C is recommended.
Preparation of Aqueous and Ethanolic Stock Solutions
For experiments where DMSO may interfere, aqueous or ethanolic solutions can be prepared, though at lower concentrations.
| Solvent | Max Concentration | Protocol |
| Water | 0.25 mg/mL (~0.63 mM) | Weigh the desired amount of powder and add the corresponding volume of sterile deionized water. Vortex thoroughly to dissolve. Fresh preparation is recommended as aqueous solutions may be less stable. |
| Ethanol | 1 mg/mL (~2.51 mM) | Weigh the powder and add the appropriate volume of 100% sterile ethanol. Vortex until fully dissolved. Store at -20°C. |
| Ethanol/Water Mixture | >1 mg/mL | For higher concentrations, first dissolve the powder in a small volume of ethanol and then dilute with sterile water to the final desired volume and concentration. |
Note: Always use sterile techniques and high-purity reagents to avoid contamination of your stock solutions.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for using a this compound stock solution in a cell-based assay.
Typical Concentration Ranges for Research
The optimal concentration of this compound will vary depending on the specific cell type, experimental conditions, and the desired effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
| Application | Typical Concentration Range | Notes |
| In Vitro (Cell Culture) | 1 nM - 10 µM | For receptor binding assays, concentrations in the low nanomolar range are often sufficient. For functional assays measuring downstream signaling, a wider range may need to be tested. |
| In Vivo (Animal Studies) | 0.1 - 10 mg/kg | The route of administration (e.g., intraperitoneal, subcutaneous) and the animal model will influence the effective dose. |
Stability and Storage
Proper storage is crucial to maintain the activity of this compound stock solutions.
| Form | Storage Temperature | Stability |
| Solid Powder | Room Temperature or 4°C (desiccated) | Stable for extended periods when stored correctly. |
| DMSO Stock Solution | -20°C | Generally stable for up to one month. |
| -80°C | Recommended for long-term storage (>1 month). | |
| Aqueous/Ethanolic Solutions | -20°C | Should be freshly prepared for best results. Avoid long-term storage. |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Before use, allow frozen aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Protect solutions from light, especially during long-term storage.
References
Troubleshooting & Optimization
(+)-Butaclamol hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Butaclamol hydrochloride. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antipsychotic agent. It functions as a dopamine receptor antagonist with high affinity for D1, D2, and D4 dopamine receptors. Its antagonistic action at these receptors is central to its pharmacological effects.
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility, which can present challenges in experimental settings. Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol, and mixtures of alcohol and water. For biological assays, preparing a concentrated stock solution in an organic solvent followed by dilution in aqueous media is a common practice.
Q3: Can you provide specific solubility data for this compound in various solvents?
Yes, the solubility of this compound varies depending on the solvent and conditions. Below is a summary of available data.
Solubility Data
| Solvent/Condition | Solubility | Molar Concentration (approx.) |
| Water | 0.25 mg/mL[1][2] | ~0.63 mM |
| Ethanol | 1 mg/mL[1][2] | ~2.51 mM |
| DMSO | Soluble[3] | Not specified |
| Aqueous Solution (pH 7.4) | 59.3 µg/mL[4] | ~0.15 mM |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL[1][2] | ~13.57 mM |
Molecular Weight of this compound: 397.98 g/mol
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer.
Solution 1: Use of an Organic Co-solvent
Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
Solution 2: Sonication and Gentle Warming
To aid dissolution, especially in the initial solvent, gentle warming (e.g., 37°C) and brief sonication can be effective. However, be cautious with temperature to avoid degradation of the compound. Always check the stability information on the product datasheet.
Problem: After diluting my DMSO stock solution into my aqueous cell culture medium, a precipitate forms.
Solution 1: Reduce the Final Concentration of Organic Solvent
The final concentration of the organic solvent in your experimental setup should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation of the compound. Prepare a more concentrated initial stock solution if necessary to achieve a low final solvent concentration.
Solution 2: Stepwise Dilution
Instead of a single large dilution, try a stepwise dilution. Add small aliquots of the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Solution 3: Use of a Solubilizing Agent
For challenging applications, consider the use of a solubilizing agent. As indicated in the solubility data, 2-hydroxypropyl-β-cyclodextrin can significantly enhance the aqueous solubility of this compound.[1][2]
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution for Cell Culture
This protocol provides a general guideline for preparing a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of your stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.98 mg of the compound.
-
Initial Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For a 10 mM stock from 3.98 mg, add 1 mL of DMSO.
-
Aiding Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile tube. This is particularly important for long-term storage and use in cell culture.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathways
This compound exerts its effects by antagonizing dopamine receptors, thereby inhibiting their downstream signaling cascades.
Dopamine D1 Receptor Signaling Pathway (Antagonized by (+)-Butaclamol))
D1 receptors are Gs-coupled receptors. Their activation by dopamine normally leads to the activation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA). (+)-Butaclamol blocks this pathway.
Caption: Antagonism of the D1 dopamine receptor signaling pathway.
Dopamine D2 and D4 Receptor Signaling Pathway (Antagonized by (+)-Butaclamol))
D2 and D4 receptors are Gi-coupled receptors. Their activation by dopamine typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels. (+)-Butaclamol also blocks this inhibitory pathway.
Caption: Antagonism of D2/D4 dopamine receptor signaling pathways.
References
- 1. This compound; CAS No: 55528-07-9 [aobious.com]
- 2. 55528-08-0 CAS MSDS ((-)-BUTACLAMOL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 4. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing (+)-Butaclamol hydrochloride precipitation in buffer
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation in buffer solutions and to answer frequently asked questions.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound precipitated out of solution after I added it to my aqueous buffer.
This is a common issue due to the compound's limited aqueous solubility. Here are several potential causes and solutions to help you troubleshoot.
| Potential Cause | Explanation | Suggested Solution |
| Low Aqueous Solubility | This compound has a reported aqueous solubility of 59.3 µg/mL at pH 7.4[1] and 0.25 mg/mL in water[2][3][4]. Exceeding this concentration in your buffer will likely cause precipitation. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO[5][6] or ethanol[2][3]) and dilute it into your aqueous buffer. Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer composition. |
| Incorrect Order of Addition | Adding the aqueous buffer directly to the concentrated organic stock solution can cause a rapid change in solvent polarity, leading to immediate precipitation of the compound. | Always add the organic stock solution dropwise into the vortexing aqueous buffer. This ensures a more gradual and uniform dispersion of the compound. |
| Insufficient Organic Co-solvent | The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution may be too low to maintain the solubility of this compound. | Increase the final percentage of the organic co-solvent. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the specific organic solvent. |
| pH of the Buffer | The solubility of many compounds is pH-dependent. While the hydrochloride salt form enhances solubility[7], the pH of your buffer can still influence the charge state and solubility of the molecule. | While specific data for a range of pH values is not readily available, it is good practice to ensure your final solution's pH is compatible with the compound's stability. If possible, test solubility at slightly different pH values around your target pH. |
| Temperature Effects | The temperature of your solutions can affect solubility. Tris buffers, for example, show a decrease in pH as the temperature increases. | Ensure all components (stock solution, buffer) are at room temperature before mixing. For Tris buffers, be aware that the pH can shift with temperature changes. |
| Solution Age and Storage | Solutions of this compound should be freshly prepared for optimal performance.[2][3] Stock solutions, if stored, should be kept in tightly sealed vials at -20°C for up to one month. | Prepare fresh solutions for each experiment whenever possible. If using a stored stock solution, allow it to come to room temperature and vortex thoroughly before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO)[5][6] and ethanol[2][3] are commonly used solvents for preparing stock solutions of this compound.
Q2: What is the aqueous solubility of this compound?
A2: The reported solubility in water is 0.25 mg/mL[2][3][4]. At a pH of 7.4, the mean solubility has been measured at 59.3 µg/mL[1].
Q3: Can I increase the aqueous solubility of this compound?
A3: Yes, several methods can enhance its solubility. Using a co-solvent like ethanol in an alcohol-water mixture can improve solubility[2][3][4]. Additionally, solubility can be significantly increased to 5.4 mg/mL in a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin[2][3][4].
Q4: How should I store this compound?
A4: The solid powder should be stored desiccated, with long-term storage recommended at -20°C.[6] Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. It is generally recommended to prepare solutions fresh on the day of use.
Q5: Why did my solution become cloudy over time, even though it was initially clear?
A5: This can be due to a few factors. The solution might be supersaturated, a thermodynamically unstable state that can lead to delayed precipitation. Changes in temperature or exposure to air (which can alter pH through CO2 absorption) can also reduce solubility over time. It is crucial to use freshly prepared solutions.
Experimental Protocols
Protocol for Preparing a Buffered Solution of this compound
This protocol provides a step-by-step method for preparing a diluted aqueous solution of this compound from an organic stock to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of your chosen organic solvent (DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Prepare the Diluted Aqueous Solution:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Add the required volume of aqueous buffer to a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to the buffer.
-
Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
-
Final Check and Use:
-
If the solution is clear, it is ready for use in your experiment.
-
If the solution appears cloudy or contains precipitates, the solubility limit has likely been exceeded. In this case, you may need to try a lower final concentration or increase the percentage of the organic co-solvent in your final solution (while considering the tolerance of your experimental system).
-
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by (+)-Butaclamol.
References
- 1. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No: 55528-07-9 [aobious.com]
- 3. (−)-Butaclamol solid 55528-08-0 [sigmaaldrich.com]
- 4. 55528-08-0 CAS MSDS ((-)-BUTACLAMOL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ()-Butaclamol Hydrochloride - Analytical Standard at Best Price, 98% Purity [nacchemical.com]
- 6. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting non-specific binding in (+)-Butaclamol hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Butaclamol hydrochloride assays. The following information is designed to help you address common challenges, particularly non-specific binding, and to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor binding assays?
This compound is a potent antipsychotic agent that acts as a selective antagonist for dopamine receptors, particularly the D2 subtype.[1] In receptor binding assays, it is a critical tool for defining stereospecific binding. The biologically active enantiomer, (+)-Butaclamol, binds with high affinity to dopamine receptors. Its inactive enantiomer, (-)-Butaclamol, does not bind to these receptors and is therefore used to determine the level of non-specific binding in an assay. The difference between the total binding of a radioligand in the absence of a competitor and the binding in the presence of (-)-Butaclamol represents the specific binding to the receptor.[2]
Q2: I am observing excessively high non-specific binding (NSB) in my assay. What are the primary factors to investigate?
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[3] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[4] Key factors to investigate include:
-
Radioligand Issues: The concentration and purity of your radioligand can significantly impact NSB. Hydrophobic ligands also tend to exhibit higher non-specific binding.[3]
-
Tissue/Cell Preparation: The quality and quantity of your membrane preparation are crucial. Excess protein can lead to higher NSB.[3]
-
Assay Conditions: Incubation time, temperature, and the composition of your assay buffer all play a role in managing NSB.[3]
-
Washing Procedure: Inadequate washing can leave unbound radioligand, while overly aggressive washing can dissociate specifically bound ligand.[1]
Q3: How can I optimize my assay buffer to reduce non-specific binding?
The composition of your assay buffer is a primary line of defense against high NSB. Consider the following adjustments:
-
Addition of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or other agents such as casein can help by blocking non-specific binding sites on the filter and assay tubes.[3][5]
-
Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can reduce charge-based non-specific interactions.[6][7]
-
Use of Detergents: Low concentrations of non-ionic surfactants, like Tween-20, can disrupt hydrophobic interactions that contribute to NSB.[6]
-
pH Adjustment: The pH of the buffer can influence the charge of the ligand and the membrane, affecting non-specific interactions. Experimenting with a pH range of 7.2-7.6 is a common practice.[1]
Q4: What are the optimal incubation time and temperature to minimize NSB?
Optimal incubation conditions are a balance between achieving equilibrium for specific binding and minimizing non-specific interactions.
-
Temperature: Lowering the incubation temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions, a frequent cause of NSB. However, this may require a longer incubation time to reach equilibrium for specific binding.[1]
-
Time: It is essential to perform a time-course experiment to determine the point at which specific binding reaches a plateau. Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure that specific binding has reached equilibrium.[3]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a structured approach to troubleshooting high non-specific binding in your this compound assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | 1. Lower Radioligand Concentration: Use a concentration at or below the Kd value.[3] 2. Verify Radioligand Purity: Ensure radiochemical purity is >90%.[3] 3. Consider Ligand Hydrophobicity: If the ligand is highly hydrophobic, more stringent washing or buffer additives may be necessary.[3] | Reduction in background signal and improved signal-to-noise ratio. |
| Tissue/Cell Preparation | 1. Titrate Membrane Protein: Optimize the amount of membrane protein used (typically 100-500 µg).[3] 2. Ensure Thorough Homogenization and Washing: Remove endogenous ligands and interfering substances.[3] | Lower background binding and more reproducible results. |
| Assay Conditions | 1. Optimize Incubation Time & Temperature: Perform time-course and temperature-dependence experiments.[1] 2. Modify Assay Buffer: Add BSA (e.g., 0.1-1%), increase salt concentration, or add a non-ionic detergent.[3][7] 3. Pre-coat Filters: Soak filters in a blocking agent like polyethyleneimine (PEI) or BSA.[3] | A clearer distinction between total and non-specific binding. |
| Washing Procedure | 1. Increase Wash Volume and/or Number of Washes: Ensure complete removal of unbound radioligand.[3] 2. Use Ice-Cold Wash Buffer: Slows the dissociation of the radioligand from the receptor.[3] | Decreased counts in non-specific binding tubes. |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and (+)-Butaclamol to define non-specific binding.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [3H]Spiperone (a D2/D3 antagonist).
-
Competitor: this compound for defining total specific binding.
-
Non-specific Agent: (-)-Butaclamol hydrochloride.
-
Receptor Source: Membrane preparation from cells expressing dopamine D2 receptors or from brain tissue (e.g., striatum).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Prepare a crude membrane suspension from your receptor source. The final protein concentration should be optimized for the assay (typically 100-500 µ g/well ).[3]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Membrane suspension
-
Competitor ((+)-Butaclamol) at various concentrations for competition assays, or buffer for total binding, or a saturating concentration of a non-labeled ligand (e.g., 10 µM (-)-Butaclamol) for non-specific binding.
-
-
Initiate Reaction: Add the radioligand (e.g., [3H]Spiperone at a concentration near its Kd) to all wells to start the binding reaction. The final assay volume is typically 200-500 µL.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for a Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting logic for high NSB.
References
- 1. CAS 55528-07-9: this compound | CymitQuimica [cymitquimica.com]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 55528-08-0 CAS MSDS ((-)-BUTACLAMOL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Interpreting unexpected results with (+)-Butaclamol hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results encountered during experiments with (+)-Butaclamol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(+)-Butaclamol is a potent antipsychotic agent that acts as a high-affinity antagonist for D2-like dopamine receptors (D2, D3, D4).[1][2][3] Its activity is highly stereospecific; the (+)-enantiomer is responsible for the potent neuroleptic and dopamine-blocking effects, while the (-)-enantiomer is several hundred times less active in behavioral and biochemical assays.[4][5] Therefore, it is critical to ensure the correct isomer is being used for experiments targeting dopamine antagonism.
Q2: What are the expected in vitro and in vivo results with (+)-Butaclamol?
-
In Vitro : The expected result is the blockade of D2 receptor-mediated signaling pathways. Since D2 receptors are typically coupled to Gi proteins, their activation by an agonist (e.g., dopamine, quinpirole) leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] Pre-treatment with (+)-Butaclamol should prevent this agonist-induced decrease in cAMP.[5]
-
In Vivo : In animal models, (+)-Butaclamol is expected to antagonize behaviors induced by dopamine agonists like amphetamine or apomorphine.[7] This includes reducing stereotyped behavior, inhibiting motor activity, and, at higher doses, inducing catalepsy.[4][7]
Q3: Are there known off-target effects for (+)-Butaclamol that could explain unexpected results?
Yes. A primary source of unexpected effects is (+)-Butaclamol's potent activity at sigma receptors (σ1 and σ2).[8] Its affinity for the σ1 receptor is in the low nanomolar range, comparable to its affinity for the D2 receptor. Sigma-1 receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are known to modulate calcium signaling, ion channel function, and glutamatergic neurotransmission.[8][9] Effects related to these pathways are likely independent of dopamine receptor blockade and represent a significant off-target activity.
Troubleshooting Unexpected Results
Q1: I am not observing the expected antagonism of my D2 receptor agonist. What could be the cause?
This is a common issue that can often be traced to one of three areas:
-
Compound Preparation and Solubility: this compound has very poor aqueous solubility.[10][11][12] If the compound is not fully dissolved, its effective concentration in your assay will be much lower than intended. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol before making final dilutions in your aqueous experimental buffer.[13]
-
Experimental System Validity:
-
Target Expression: Confirm that your cell line or tissue preparation expresses a sufficient density of D2 receptors to produce a measurable signal window.
-
Assay Conditions: The function of G protein-coupled receptors can be sensitive to the ionic composition of the buffer. For instance, the presence or absence of Na+ ions has been shown to alter the basal activity and agonist response of D2 receptors in some assay formats.[14]
-
-
Incorrect Enantiomer: Double-check that you are using (+) -Butaclamol. The (-) -enantiomer is the biologically inactive isomer for dopamine antagonism and will not produce the expected results.[4]
Q2: My cells are exhibiting unexpected responses, such as changes in intracellular calcium or cytotoxicity, that don't seem related to dopamine signaling.
This is very likely due to the off-target activity of (+)-Butaclamol at sigma receptors.
-
Sigma-1 Receptor Activation: The σ1 receptor is a chaperone protein at the endoplasmic reticulum that modulates IP3 receptors and affects intracellular calcium mobilization.[9] Binding of (+)-Butaclamol can trigger these pathways, leading to changes in calcium signaling that are entirely separate from its effects at the plasma membrane's D2 receptors.
-
Sigma-2 Receptor Effects: The σ2 receptor has been implicated in cell death pathways, and ligands targeting this receptor can induce apoptosis or cytotoxicity in certain cell lines, particularly tumor cells.
If your experimental goal is to specifically probe D2 receptor function, consider using a more selective D2 antagonist with lower affinity for sigma receptors.
Q3: My results are inconsistent between experiments. What should I check?
Inconsistency often points back to compound handling and experimental setup.
-
Solubility and Precipitation: Ensure your final concentration of (+)-Butaclamol is below its solubility limit in the final assay buffer. Visually inspect for any signs of precipitation after dilution. The pKa of Butaclamol is approximately 7.2, meaning its charge and solubility can be affected by small changes in pH around the physiological range.[15]
-
Adsorption to Plastics: Like many lipophilic compounds, (+)-Butaclamol may adsorb to plastic labware. Consider using low-adhesion tubes and pre-rinsing pipette tips with the solution.
-
Workflow Consistency: Use the troubleshooting workflow diagram below to systematically check your experimental process for potential sources of variability.
Data Presentation
Table 1: Receptor Binding Profile of (+)-Butaclamol
This table summarizes the inhibition constant (Ki) at various receptors. Lower Ki values indicate higher binding affinity. Note that values can vary between studies and experimental conditions.[16]
| Receptor Target | Reported Ki (nM) | Primary Effect |
| Dopamine D2 | 0.5 - 1.5 | Antagonist |
| Dopamine D3 | 0.8 - 2.0 | Antagonist |
| Sigma-1 (σ1) | 1.7 - 4.0 | Ligand |
| Sigma-2 (σ2) | ~15 | Ligand |
| Serotonin 5-HT2A | ~1300 (for (-)-isomer) | Weak Antagonist |
(Data synthesized from multiple sources)[17][18]
Table 2: Solubility of Butaclamol Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water (pH 7.4) | ~59.3 µg/mL (~0.15 mM) | [10] |
| Ethanol | ~1 mg/mL (~2.5 mM) | [11][12] |
| DMSO | Soluble | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 397.98 g/mol ). For 1 mg, this is approximately 2.51 µmol.
-
Dissolution: To prepare a 10 mM stock, dissolve 1 mg of the compound in 251 µL of high-purity DMSO.
-
Mixing: Vortex thoroughly for several minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[13]
Protocol 2: General Protocol for a cAMP Inhibition Assay
-
Cell Plating: Plate cells expressing the D2 dopamine receptor (e.g., CHO-D2, HEK-D2) in an appropriate multi-well plate and grow to ~80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media or a suitable assay buffer. Add varying concentrations of (+)-Butaclamol (prepared by diluting the stock solution) to the wells. Include a "vehicle control" (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a D2 receptor agonist (e.g., quinpirole at its EC80 concentration) to all wells except the "basal" control. Incubate for an additional 10-15 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Analysis: Measure cAMP levels. The wells treated with the D2 agonist alone should show a significant decrease in cAMP compared to the basal level. Wells pre-treated with effective concentrations of (+)-Butaclamol should show a reversal of this agonist-induced cAMP decrease.
Visualizations
Caption: Dual signaling pathways of (+)-Butaclamol.
Caption: General experimental workflow for a cell-based assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (−)-Butaclamol hydrochloride solid | 55528-08-0 [sigmaaldrich.com]
- 12. 55528-08-0 CAS MSDS ((-)-BUTACLAMOL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 14. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pKa of butaclamol and the mode of butaclamol binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. 1725 [pdspdb.unc.edu]
- 18. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Butaclamol Hydrochloride Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Butaclamol hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[1] The (+)-enantiomer is the pharmacologically active form, while the (-)-enantiomer is significantly less active. By blocking D2 receptors, (+)-Butaclamol inhibits the downstream signaling effects of dopamine.[1][2][3][4]
Q2: What are the common behavioral effects of this compound in animal models?
A2: In animal models, this compound is effective at antagonizing the behavioral effects of dopamine agonists like amphetamine and apomorphine.[5] This includes reducing stereotyped behaviors such as sniffing, licking, and gnawing.[5] At higher doses, it can induce catalepsy, a state of motor rigidity.[5]
Q3: What is a typical effective dose range for this compound in rats?
A3: For antagonizing amphetamine-induced stereotyped behavior in rats, an intraperitoneal (i.p.) dose range of 0.1 to 0.3 mg/kg has been shown to be effective.[6] Higher doses are required to induce catalepsy.[5]
Q4: How should I prepare this compound for administration to animals, considering its poor water solubility?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no behavioral effect at expected doses. | Poor drug solubility and precipitation: The compound may not be fully dissolved or may be precipitating out of the vehicle, leading to an inaccurate administered dose. | 1. Optimize vehicle formulation: Experiment with different co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) to improve solubility.[7][10] 2. Use sonication: After preparing the solution, sonicate it to ensure a uniform suspension. 3. Prepare fresh solutions: Prepare the dosing solution immediately before administration to minimize the risk of precipitation over time. 4. Visually inspect the solution: Before each injection, visually inspect the solution for any signs of precipitation. |
| High variability in behavioral responses between animals. | Inaccurate dosing: Due to the low dose volumes required, small errors in injection volume can lead to significant differences in the administered dose. Individual differences in metabolism: Animals may metabolize the drug at different rates. | 1. Use precise injection techniques: Utilize calibrated syringes and consistent injection procedures. 2. Increase the injection volume: If possible, adjust the concentration to allow for a larger, more accurately measurable injection volume. 3. Increase sample size: A larger number of animals per group can help to account for individual variability. |
| Animals exhibit excessive sedation or catalepsy at doses intended for other behavioral tests. | Dose is too high: The dose required to induce catalepsy can be close to the doses used for other behavioral paradigms.[5] Strain or species sensitivity: There may be differences in sensitivity to the cataleptic effects of the drug between different rodent strains or species. | 1. Perform a dose-response study: Conduct a pilot study with a range of doses to determine the optimal dose that produces the desired behavioral effect without inducing excessive catalepsy.[11][12] 2. Carefully observe animals: Closely monitor animals for signs of catalepsy, especially when using higher doses. |
| Precipitation of the compound at the injection site. | Poor vehicle suitability: The chosen vehicle may not be able to maintain the drug in solution upon injection into the physiological environment. | 1. Test vehicle in vitro: Mix the drug formulation with plasma or saline in vitro to check for precipitation.[9] 2. Consider alternative administration routes: If intraperitoneal or subcutaneous injection leads to precipitation, intravenous administration of a well-solubilized formulation might be an option, though it will have different pharmacokinetic properties. |
Quantitative Data
Table 1: Effective Dose of this compound in Rats for Antagonism of Amphetamine-Induced Stereotypy
| Animal Model | Administration Route | Effective Dose Range | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | [6] |
Table 2: Effective Dose of this compound in Rats for Induction of Catalepsy
| Animal Model | Administration Route | Effective Dose | Reference |
| Rat | Intraperitoneal (i.p.) | Higher than doses for antagonizing stereotypy (specific dose not defined) | [5] |
Experimental Protocols
Protocol 1: Antagonism of Amphetamine-Induced Stereotypy in Rats
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[13]
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (see FAQ 4 and Troubleshooting Guide for vehicle selection).
-
Prepare a solution of d-amphetamine sulfate in 0.9% saline.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 0.1, 0.3 mg/kg, i.p.) or vehicle to the rats.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.).[14]
-
Immediately after amphetamine injection, place the rat in an observation cage.
-
Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-120 minutes).[13][14] A common scoring system ranges from 0 (asleep or stationary) to 4 (continuous licking or gnawing of the cage).
-
-
Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Measurement of Catalepsy in Rats
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are typically used.[11]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle.
-
Experimental Procedure:
-
Administer this compound (at a dose determined from a pilot study to be cataleptogenic) or vehicle to the rats.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.
-
Bar Test: Gently place the rat's forepaws on a horizontal bar raised approximately 9-10 cm from the surface.[11][15]
-
Measure the time it takes for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[11]
-
-
Data Analysis: Analyze the latency to descend from the bar using appropriate statistical methods to determine the cataleptic effect of this compound.[11]
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
- 1. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating | MDPI [mdpi.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Butaclamol hydrochloride experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with (+)-Butaclamol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
(+)-Butaclamol is a potent antipsychotic agent that acts as a dopamine receptor antagonist.[1] Its pharmacological activity is stereospecific, with the (+)-enantiomer being the active form that antagonizes dopamine-induced effects.[1][2] The (-)-enantiomer is significantly less active.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term use (up to 3 years) or at 4°C for shorter periods (up to 2 years). The compound is soluble in DMSO, ethanol, and alcohol-water mixtures.[4][5] Aqueous solubility is limited (0.25 mg/mL in H₂O).[4][5] Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C.
Solubility Data:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | 1 mg/mL[4][5] |
| Water | 0.25 mg/mL[4][5] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL[4][5] |
Q3: What are the known off-target effects of (+)-Butaclamol?
While (+)-Butaclamol is a potent dopamine D2-like receptor antagonist, it also exhibits affinity for other receptors, which can lead to off-target effects. Notably, it has affinity for serotonin (5-HT) receptors and sigma receptors. Researchers should consider these interactions when interpreting experimental data.
Receptor Binding Affinity Profile (Ki in nM):
| Receptor | Ki (nM) |
| Dopamine D2 | ~0.5 - 2.4 |
| Dopamine D4 | > Domperidone |
| 5-HT2A | ~1312 (for (-)-Butaclamol) |
| 5-HT7 | 31.62 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected antagonist effect.
-
Possible Cause A: Incorrect Enantiomer. The antagonistic activity resides in the (+)-enantiomer.[1] Ensure you are using this compound and not the racemic mixture or the inactive (-)-enantiomer.
-
Possible Cause B: Compound Degradation. Improper storage can lead to degradation. Store the compound as recommended and prepare fresh solutions for each experiment.
-
Possible Cause C: Insufficient Concentration. The effective concentration can vary between assays. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Possible Cause D: High Agonist Concentration. In functional assays, a high concentration of the agonist can overcome the competitive antagonism of (+)-Butaclamol. It is recommended to use an agonist concentration at or near its EC80.
Problem 2: High background or non-specific binding in radioligand binding assays.
-
Possible Cause A: Radioligand Issues. Ensure the radioligand is not degraded and has high specific activity.
-
Possible Cause B: Insufficient Blocking of Non-specific Sites. Use an appropriate concentration of a structurally unrelated compound to define non-specific binding. For dopamine receptors, unlabeled spiperone or haloperidol are often used.
-
Possible Cause C: Aggregation of (+)-Butaclamol. At high concentrations, small molecules can form aggregates, leading to non-specific inhibition. It is crucial to check for aggregation, especially if the dose-response curve is steep.
Problem 3: Cytotoxicity observed in cell-based assays.
-
Possible Cause A: High Concentration of (+)-Butaclamol. High concentrations of the compound may induce cytotoxicity through off-target effects.
-
Possible Cause B: Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line.
Experimental Protocols
Radioligand Binding Assay (Competition)
-
Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Troubleshooting workflow for weak antagonist effects.
Caption: Antagonistic action of (+)-Butaclamol on D2 signaling.
Caption: Investigating potential off-target effects.
References
- 1. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 5. (−)-Butaclamol solid 55528-08-0 [sigmaaldrich.com]
Stability of (+)-Butaclamol hydrochloride in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Butaclamol hydrochloride in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] For aqueous solutions, the solubility is lower. It is soluble in ethanol and mixtures of alcohol and water.[2] The choice of solvent should always be compatible with the intended experimental system.
Q2: How should I store stock solutions of this compound?
Q3: How long can I expect a solution of this compound to be stable?
A3: The stability of this compound in solution is dependent on several factors, including the solvent, storage temperature, pH, and exposure to light. Without specific stability studies, it is impossible to provide a definitive shelf-life. It is best practice to use freshly prepared solutions for experiments. If storage is necessary, a stability study should be performed under your specific experimental conditions.
Q4: What are the potential signs of degradation of a this compound solution?
A4: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[3][4]
Q5: Should I protect my this compound solutions from light?
A5: Many hydrochloride salt solutions are sensitive to light.[5][6] While specific photostability data for this compound is not available, it is a prudent and recommended practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the this compound solution. | - Prepare a fresh stock solution from solid material.- Perform a quality control check on your solution using an appropriate analytical method like HPLC to determine the concentration and purity.- If storing solutions, ensure they are protected from light and have not undergone multiple freeze-thaw cycles. |
| Precipitate forms in the solution upon storage. | The concentration of the solution may be too high for the storage temperature, or the compound is degrading into less soluble products. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a higher temperature (e.g., 4°C instead of -20°C) if appropriate for stability, or prepare a more dilute stock solution.- If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. |
| Loss of biological activity in my assay. | The active compound has degraded over time. | - Use a freshly prepared solution for your experiments.- If you suspect degradation, you can compare the activity of your current solution with a newly prepared one.- Consider performing a stability study under your specific storage and experimental conditions. |
Experimental Protocols
General Protocol for a Short-Term Stability Study of this compound in Solution Using HPLC
This protocol outlines a general method to assess the stability of a this compound solution over a short period under specific conditions.
1. Materials:
- This compound (solid)
- Solvent of choice (e.g., DMSO, Ethanol)
- Appropriate buffer for dilution
- HPLC system with a suitable detector (e.g., UV-Vis)
- Chiral HPLC column if enantiomeric separation is required[7]
- Volumetric flasks and pipettes
- Storage vials (clear and amber)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.
3. Sample Preparation for Stability Study:
- Dilute the stock solution with the appropriate buffer or solvent to the desired final concentration for your experiment.
- Divide the solution into several aliquots in both clear and amber vials to test for photostability.
4. Storage Conditions:
- Store the aliquots under different conditions you wish to evaluate. For example:
- Room temperature (with and without light exposure)
- 4°C (refrigerated)
- -20°C (frozen)
5. Time Points for Analysis:
- Analyze the samples at predetermined time points. For a short-term study, this could be 0, 2, 4, 8, 24, and 48 hours.
6. HPLC Analysis:
- At each time point, analyze the samples by HPLC. The HPLC method should be capable of separating the parent compound from any potential degradation products.[4]
- Record the peak area of the this compound peak.
7. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point.
- Plot the percentage of remaining this compound against time for each storage condition.
- A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Visualizations
References
- 1. ()-Butaclamol Hydrochloride - Analytical Standard at Best Price, 98% Purity [nacchemical.com]
- 2. 55528-08-0 CAS MSDS ((-)-BUTACLAMOL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral analysis of butaclamol enantiomers in human plasma by HPLC using a macrocyclic antibiotic (vancomycin) chiral stationary phase and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for off-target effects of (+)-Butaclamol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-Butaclamol hydrochloride. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling for its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a potent antagonist of the dopamine D2 receptor.[1][2] Its antipsychotic effects are largely attributed to this activity.[3] It is the (+)-enantiomer that possesses this significant neuroleptic activity, while the (-)-enantiomer is largely inactive at dopamine receptors.
Q2: What are the known major off-target effects of this compound?
A2: Besides its high affinity for the dopamine D2 receptor, (+)-Butaclamol also exhibits significant binding to sigma-1 and sigma-2 receptors.[1] This can lead to off-target effects that may confound experimental results if not properly controlled for.
Q3: How can I experimentally distinguish between on-target (D2 receptor) and off-target (sigma receptor) effects?
A3: Several strategies can be employed:
-
Use of a negative control: The enantiomer, (-)-Butaclamol, which has low affinity for the D2 receptor, can be used as a negative control.[3] An effect observed with (+)-Butaclamol but not with (-)-Butaclamol is more likely to be mediated by the D2 receptor.
-
Selective antagonists: Utilize selective antagonists for sigma-1 or sigma-2 receptors in conjunction with (+)-Butaclamol. If a selective sigma receptor antagonist blocks the effect of (+)-Butaclamol, it suggests the involvement of that sigma receptor subtype.
-
Cell lines with specific receptor expression: Employ cell lines that endogenously express or are engineered to express only the D2 receptor or specific sigma receptor subtypes. This allows for the isolated study of (+)-Butaclamol's effect on each target.
-
Knockout animal models: If available, utilizing knockout mice lacking the D2 receptor or specific sigma receptors can definitively parse out the contribution of each target to the observed in vivo effects.[4]
Q4: What is the significance of the stereochemistry of Butaclamol?
A4: The biological activity of Butaclamol is highly stereospecific. The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity for the D2 receptor. The (-)-enantiomer is significantly less active at this receptor and therefore serves as an excellent negative control in experiments to help isolate D2 receptor-mediated effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results in cell-based assays. | Off-target effects through sigma receptors are interfering with the expected D2 receptor-mediated response. | 1. Confirm receptor expression: Verify the expression levels of D2, sigma-1, and sigma-2 receptors in your cell line. 2. Use (-)-Butaclamol: Run a parallel experiment with the inactive enantiomer, (-)-Butaclamol, at the same concentration. An effect seen only with the (+)-enantiomer is more likely D2-mediated. 3. Employ selective antagonists: Co-incubate with a selective sigma-1 (e.g., NE-100) or sigma-2 (e.g., SM-21) antagonist to see if the unexpected effect is blocked. |
| High non-specific binding in radioligand binding assays. | The radioligand is binding to sites other than the target receptor, or there are issues with the assay conditions.[5] | 1. Optimize blocking agents: Ensure the appropriate concentration and type of blocking agent for non-specific binding are used. For sigma-2 assays using a non-selective ligand like [³H]-DTG, masking sigma-1 sites with an appropriate concentration of a selective sigma-1 ligand is critical.[6] 2. Reduce tissue/membrane concentration: High protein concentrations can increase non-specific binding.[5] 3. Check radioligand quality: Ensure the radioligand has not degraded and has high specific activity. |
| Difficulty replicating in vivo findings in vitro (or vice-versa). | Differences in the expression and functional coupling of D2 and sigma receptors between the in vivo and in vitro models. | 1. Characterize your models: Profile the expression of all three receptors (D2, sigma-1, sigma-2) in both your in vivo and in vitro systems. 2. Consider metabolic differences: Butaclamol may be metabolized differently in vivo, leading to altered activity. |
| Observed effect does not correlate with known D2 signaling pathways. | The effect may be mediated by sigma receptors, which have diverse and complex signaling mechanisms, including modulation of ion channels and intracellular calcium levels. | 1. Investigate sigma receptor signaling: Review the literature for known signaling pathways of sigma-1 and sigma-2 receptors. 2. Perform targeted functional assays: Use assays that measure changes in intracellular calcium, ion channel activity, or other known downstream effects of sigma receptor activation. |
Quantitative Data: Binding Affinities of (+)-Butaclamol
The following table summarizes the binding affinities (Ki) of (+)-Butaclamol for human dopamine D2, sigma-1, and sigma-2 receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.93 |
| Sigma-1 | 1.8 |
| Sigma-2 | 3.4 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine On-Target (D2) vs. Off-Target (Sigma) Affinity
This protocol allows for the determination of the binding affinity (Ki) of (+)-Butaclamol for dopamine D2, sigma-1, and sigma-2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D2, sigma-1, or sigma-2 receptors.
-
Radioligands:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride
-
For sigma-1 receptors: [³H]-(+)-Pentazocine
-
For sigma-2 receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine)
-
-
This compound
-
(-)-Butaclamol hydrochloride (for negative control)
-
Selective non-radiolabeled ligands for defining non-specific binding (e.g., Haloperidol for D2, Haloperidol or (+)-Pentazocine for sigma-1, and Haloperidol for sigma-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare dilutions: Create a series of dilutions of (+)-Butaclamol and (-)-Butaclamol.
-
Assay setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of (+)-Butaclamol or (-)-Butaclamol.
-
Total and non-specific binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a selective unlabeled ligand).
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Differentiate D2 vs. Sigma Receptor-Mediated Effects (cAMP Assay)
This protocol assesses the ability of (+)-Butaclamol to antagonize dopamine-induced inhibition of cAMP production, a hallmark of D2 receptor activation.
Materials:
-
Cells expressing the human dopamine D2 receptor (e.g., CHO-D2 or HEK-D2 cells).
-
Dopamine
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
(-)-Butaclamol hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and plates
Procedure:
-
Cell plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-treatment with Butaclamol: Pre-incubate the cells with varying concentrations of (+)-Butaclamol or (-)-Butaclamol for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine and forskolin to the wells.
-
Incubation: Incubate for a time sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).
-
cAMP measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of Butaclamol. A concentration-dependent reversal of the dopamine-induced decrease in cAMP by (+)-Butaclamol, but not (-)-Butaclamol, indicates a D2 receptor-mediated effect.
Visualizations
References
- 1. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 4. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: (+)-Butaclamol Hydrochloride Experiments
Welcome to the technical support center for (+)-Butaclamol hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent that acts as a dopamine receptor antagonist.[1] It exhibits high affinity for dopamine D2-like receptors (D2, D3, and D4) and also interacts with D1-like receptors.[2][3] The pharmacological activity resides primarily in the (+)-enantiomer.[2]
Q2: What is the stereospecificity of Butaclamol and why is it important?
A2: Butaclamol exists as two stereoisomers, (+)-Butaclamol and (-)-Butaclamol. The neuroleptic and dopamine receptor blocking activity is almost exclusively associated with the (+)-enantiomer.[4] The (-)-enantiomer is significantly less active, making it an excellent negative control in experiments to demonstrate the stereospecificity of the observed effects.[2][5]
Q3: How should I prepare and store this compound solutions?
A3: this compound has limited solubility in aqueous solutions. It is sparingly soluble in water (0.25 mg/mL) and slightly more soluble in ethanol (1 mg/mL).[6] For stock solutions, dissolving in an organic solvent like DMSO is a common practice.[7] Prepare fresh solutions for your experiments, as the stability of the compound in various buffers over time may vary. Store the solid compound desiccated at -20°C for long-term storage.[7]
Q4: What are the expected binding affinities (Ki) and functional potencies (EC50/IC50) of (+)-Butaclamol?
A4: The binding affinity and functional potency of (+)-Butaclamol can vary depending on the receptor subtype and the experimental conditions. Below is a summary of reported values.
Data Presentation: Quantitative Pharmacological Data
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |
| Dopamine D2 | (+)-Butaclamol | Competition Binding | - | 130 | [2] |
| Dopamine D2 | (-)-Butaclamol | Competition Binding | - | 10,000 | [2] |
| Dopamine D4 | (+)-Butaclamol | Competition Binding | High Affinity | - | [3] |
| Dopamine D4 | (-)-Butaclamol | Competition Binding | Low Affinity | - | [3] |
Troubleshooting Guides
Problem 1: High Non-Specific Binding in Radioligand Binding Assays
Q: I am observing very high background signal in my competition binding assay with radiolabeled spiperone and (+)-Butaclamol. How can I reduce this non-specific binding?
A: High non-specific binding can obscure your specific signal. Here are several steps you can take to troubleshoot this issue:
-
Reduce Radioligand Concentration: Using a high concentration of the radioligand can lead to binding to non-receptor sites. Try reducing the concentration of the radiolabeled ligand to at or below its Kd value.
-
Optimize Membrane Protein Concentration: Too much membrane protein can increase non-specific binding sites. Titrate the amount of membrane preparation to find the optimal concentration that gives a good specific binding window.
-
Pre-treat Filters: Hydrophobic interactions of the ligand with the filter can be a source of non-specific binding. Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.
-
Adjust Wash Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Include Blocking Agents: Adding bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding to the assay tubes and filters.
Problem 2: Low or No Specific Binding Signal
Q: I am not seeing a clear displacement of my radioligand with increasing concentrations of (+)-Butaclamol. What could be the issue?
A: A lack of specific binding can be due to several factors related to your reagents or assay conditions:
-
Receptor Integrity: Ensure that your cell membranes or tissue preparations have been stored correctly and have not undergone freeze-thaw cycles that could degrade the receptors.
-
Radioligand Quality: Verify the age and purity of your radioligand. Older stocks may have lower specific activity due to radioactive decay.
-
Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.[8]
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in your buffer can significantly impact receptor binding. Ensure your buffer composition is optimal for the dopamine receptors you are studying.
Problem 3: Inconsistent Results Between Experiments
Q: My IC50 values for (+)-Butaclamol vary significantly between different experimental runs. How can I improve the reproducibility of my assay?
A: Variability in results often points to inconsistencies in the experimental setup. Here are some key areas to focus on:
-
Standardize Reagent Preparation: Prepare large batches of buffers and aliquot them to ensure consistency across experiments. Always prepare fresh dilutions of (+)-Butaclamol and the radioligand from a validated stock solution.
-
Consistent Cell Culture/Tissue Preparation: If using cell culture, ensure that cells are passaged a consistent number of times and are at a similar confluency when harvested. For tissue preparations, use a standardized homogenization protocol.
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions of the competing ligand.
-
Control for DMSO Concentration: If using DMSO to dissolve (+)-Butaclamol, ensure that the final concentration of DMSO is the same in all wells, including controls, as it can affect cell membranes and receptor conformation.[9]
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
This protocol is a general guideline for a competition radioligand binding assay using a radiolabeled D2 antagonist (e.g., [3H]-Spiperone) and (+)-Butaclamol as the competing ligand.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radioligand: [3H]-Spiperone
-
Competing Ligand: this compound
-
Negative Control: (-)-Butaclamol hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.3% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Ligand Dilutions: Prepare a serial dilution of (+)-Butaclamol and (-)-Butaclamol in the assay buffer. The concentration range should typically span from 10-12 M to 10-5 M.
-
Prepare Radioligand Solution: Dilute the [3H]-Spiperone stock in assay buffer to a final concentration at or near its Kd for the D2 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition: 50 µL of each concentration of (+)-Butaclamol or (-)-Butaclamol, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells to obtain specific binding. Plot the specific binding as a percentage of the total specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general procedure for a cell-based assay to measure β-arrestin recruitment to dopamine receptors upon antagonist treatment, which can indicate inverse agonist activity. Commercial kits (e.g., PathHunter® by DiscoveRx) are commonly used for this type of assay.[10][11]
Materials:
-
A cell line co-expressing a dopamine receptor (e.g., D2) fused to a larger fragment of β-galactosidase (ProLink) and β-arrestin fused to a smaller fragment (Enzyme Acceptor).
-
This compound
-
Control agonist (e.g., Quinpirole for D2 receptors)
-
Cell culture medium
-
Assay buffer
-
Detection reagents (containing chemiluminescent substrate)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of (+)-Butaclamol in the appropriate assay buffer.
-
Treatment: Remove the cell culture medium and add the diluted (+)-Butaclamol to the wells. To test for antagonist effects, cells can be pre-incubated with (+)-Butaclamol before adding a known agonist.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the chemiluminescent signal to develop. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of (+)-Butaclamol. The data can be normalized to a positive control (agonist) and a negative control (vehicle) to determine the EC50 or IC50 of the response.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D2 Receptor G-Protein Signaling Antagonism by (+)-Butaclamol.
Caption: Dopamine D2 Receptor β-Arrestin Signaling Pathway.
Caption: Workflow for a (+)-Butaclamol Competition Binding Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)-Butaclamol hydrochloride solid | 55528-08-0 [sigmaaldrich.com]
- 7. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storing (+)-Butaclamol hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as troubleshooting guidance and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent and a selective antagonist of the dopamine D2 receptor.[1][2] Its antagonistic action at D2 receptors is central to its pharmacological effects.[1][2] It is the pharmacologically active enantiomer, in contrast to (-)-butaclamol, which is significantly less active.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C and desiccated. For short-term storage, 0°C is acceptable.[5] It is also recommended to protect the compound from light.[6]
Q3: What solvents can be used to dissolve this compound?
A3: this compound has limited solubility in water (0.25 mg/mL) but is more soluble in ethanol (1 mg/mL) and DMSO.[5][7] It is also more soluble in alcohol-water mixtures.[5] For in vivo studies, co-solvents like polyethylene glycol 400 (PEG 400) or solubilizing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to improve aqueous solubility.[8][9]
Q4: How stable are solutions of this compound?
A4: It is recommended that solutions of this compound be freshly prepared for optimal results.[5] The stability of the compound in solution can be affected by factors such as pH and buffer composition.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solutions.
-
Problem: The compound precipitates out of solution, especially in physiological buffers like PBS.
-
Cause: this compound has low aqueous solubility, which can be further influenced by the pH and ionic strength of the buffer.[5][10] Changes in pH upon dilution of a stock solution into a buffer can cause the compound to crash out.
-
Solution:
-
pH Adjustment: Determine the pH-solubility profile of your compound. Adjusting the pH of the final solution may be necessary to maintain solubility.
-
Use of Co-solvents: For in vitro experiments, prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol and then dilute it into your culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, a vehicle containing a co-solvent such as PEG 400 or a solubilizing agent like HP-β-CD can be effective.[8][9]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it may not be a long-term solution if the compound is supersaturated.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Problem: High variability between experiments or results that do not align with the expected pharmacological activity.
-
Cause:
-
Degradation of the compound: As solutions are best prepared fresh, using older solutions may lead to reduced potency.
-
Solvent effects: The solvent used for the stock solution (e.g., DMSO) can have its own biological effects on cells, especially at higher concentrations.
-
Assay interference: The compound may interfere with the assay itself. For example, some compounds can interfere with the readout of metabolic assays like the MTT assay.
-
-
Solution:
-
Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.[5]
-
Vehicle Control: Include a vehicle control group in all experiments to account for any effects of the solvent.
-
Assay Validation: If using a new assay, it is advisable to perform control experiments to check for any potential interference of this compound with the assay components or readout.
-
Issue 3: Difficulty in achieving desired in vivo efficacy.
-
Problem: Lack of a clear dose-response or lower than expected efficacy in animal models.
-
Cause:
-
Poor bioavailability: The limited solubility of the compound can lead to poor absorption and distribution in vivo.
-
Improper vehicle: The chosen vehicle may not be optimal for the route of administration, leading to precipitation at the injection site or poor absorption.
-
-
Solution:
-
Vehicle Optimization: Conduct a preliminary solubility screen with a panel of pharmaceutically acceptable vehicles to find one that can solubilize the compound at the required concentration and is well-tolerated by the animals.[8] Common options include aqueous solutions with co-solvents (e.g., PEG 400 in saline), suspensions (e.g., in carboxymethylcellulose), or solutions with cyclodextrins.[8][9]
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) can significantly impact the bioavailability and efficacy of the compound. This should be carefully considered based on the experimental goals and the physicochemical properties of the compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference(s) |
| Water | 0.25 mg/mL | [5] |
| Ethanol | 1 mg/mL | [5] |
| DMSO | Soluble | [7] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [5] |
| Phosphate Buffered Saline (PBS) pH 7.4 | 59.3 µg/mL | [10] |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is adapted from competitive binding assay principles.[11][12][13]
-
Cell Culture and Membrane Preparation:
-
Culture SH-SY5Y cells, a human neuroblastoma cell line expressing dopamine receptors. Differentiate the cells to enhance dopaminergic neuron characteristics using a protocol involving retinoic acid (RA).[14][15][16]
-
Harvest the differentiated cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled D2 receptor ligand (e.g., [³H]spiperone).
-
Add varying concentrations of this compound (the competitor). Use (-)-butaclamol as a negative control.[11][12]
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Protocol 2: In Vivo Assessment in a Mouse Model of Schizophrenia-Like Behavior
This protocol is based on the amphetamine-induced hyperlocomotion model, a common test for antipsychotic activity.[3][17]
-
Animals: Use adult male C57BL/6 mice.
-
Vehicle Preparation: Prepare a vehicle of 5% DMSO and 20% HP-β-CD in sterile saline. Dissolve this compound in this vehicle to the desired concentration.
-
Drug Administration:
-
Administer this compound (e.g., 0.1-0.3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]
-
-
Behavioral Testing:
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice in an open-field arena and record their locomotor activity for a set period (e.g., 60 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Quantify the total distance traveled and other locomotor parameters.
-
Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like activity.
-
Mandatory Visualizations
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Caption: Simplified signaling pathway of the Dopamine D2 receptor antagonized by (+)-Butaclamol.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound; CAS No: 55528-07-9 [aobious.com]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 15. Differentiation of SH-SY5Y cells [protocols.io]
- 16. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Butaclamol Hydrochloride and Haloperidol in Dopamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Butaclamol hydrochloride and haloperidol, two pivotal antagonists used in the study of dopamine receptors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in experimental design and drug development.
Introduction to the Compounds
(+)-Butaclamol is a potent antipsychotic and a classical dopamine receptor antagonist. Its stereospecificity, with the (+)-enantiomer being the active form, has made it an invaluable tool in pharmacology for defining specific versus non-specific binding in receptor assays. Haloperidol is a widely used typical antipsychotic medication that primarily functions through antagonism of dopamine D2 receptors. It serves as a benchmark compound in many dopamine receptor studies. Both compounds have significantly contributed to our understanding of dopaminergic neurotransmission and the pathophysiology of disorders like schizophrenia.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and haloperidol at various dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | Data not available | > D3, D4[1] | < D2[1] | < D2[1] | Data not available |
| Haloperidol | Data not available | 0.89 - 1.45[2] | 4.6 | > D4[3] | Data not available |
Table 2: Dopamine Receptor Functional Antagonism (IC50/EC50, nM)
| Compound | Receptor Subtype | Assay Type | Value (nM) |
| This compound | D2-like | cAMP Inhibition | Data not available |
| Haloperidol | D2L | cAMP Accumulation | 22[4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key dopamine receptor signaling pathways and standard experimental workflows.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Caption: Competition radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. Below are representative protocols for the key experiments discussed.
Competition Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to dopamine receptors.
1. Materials:
- Receptor Source: Membranes prepared from cells (e.g., HEK293) stably expressing the human dopamine receptor subtype of interest or from brain tissue homogenates (e.g., rat striatum).
- Radioligand: [3H]-Spiperone, a commonly used antagonist radioligand for D2-like receptors.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[5]
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Competitors: this compound and haloperidol, prepared in a series of dilutions.
- Non-specific Binding Control: A high concentration of a potent unlabeled ligand, such as 2 µM (+)-butaclamol.[5][6]
- Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and varying concentrations of the competitor ligand ((+)-butaclamol or haloperidol).
- To determine non-specific binding, a set of wells will contain the assay buffer, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 2 µM (+)-butaclamol).[5][6] Total binding is determined in the absence of a competitor.
- Initiate the binding reaction by adding the receptor membrane preparation to each well.
- Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5][6]
- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing D2-like dopamine receptors.
1. Materials:
- Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the dopamine receptor of interest (e.g., D2L).
- Cell Culture Medium: Appropriate medium for the chosen cell line.
- Stimulation Buffer: A buffered saline solution (e.g., HBSS or PBS) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
- Forskolin: An activator of adenylyl cyclase.
- Antagonists: this compound and haloperidol, prepared in a series of dilutions.
- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
- Seed the cells in a 96- or 384-well plate and allow them to adhere and grow to an appropriate confluency.
- On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells with varying concentrations of the antagonist ((+)-butaclamol or haloperidol).
- Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
- Measure the intracellular cAMP concentration using the detection kit.
3. Data Analysis:
- Plot the measured cAMP levels against the logarithm of the antagonist concentration.
- Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the forskolin-stimulated cAMP production) using non-linear regression analysis.
- The IC50 value provides a measure of the functional potency of the antagonist at the specific dopamine receptor subtype.
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic receptor-blocking concentrations of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (+)-Butaclamol Hydrochloride vs. SCH-23390 for Dopamine D1/D2 Receptor Discrimination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Butaclamol hydrochloride and SCH-23390, two critical pharmacological tools used in the study of dopamine receptor function. Understanding the distinct properties of these compounds is paramount for the accurate interpretation of experimental data and the development of novel therapeutics targeting the dopaminergic system. This document outlines their binding affinities, functional activities, and the experimental protocols required to assess these characteristics, supported by quantitative data and visual representations of relevant signaling pathways.
Introduction to Dopamine Receptor Ligands
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][2] The selective modulation of these receptor subtypes is crucial for dissecting their physiological roles and for designing drugs with improved efficacy and fewer side effects.
(+)-Butaclamol is a classical antipsychotic agent that acts as a potent dopamine receptor antagonist. It is considered a non-selective antagonist, exhibiting high affinity for both D1 and D2 dopamine receptors.[3] In functional assays, it has been shown to act as an inverse agonist at D2 receptors.[1][4][5]
SCH-23390 is a benzazepine derivative widely recognized as the first selective antagonist for the D1-like family of dopamine receptors.[6] It displays high potency for D1 and D5 receptors, with significantly lower affinity for D2 receptors and other neurotransmitter receptors, making it an invaluable tool for isolating D1-mediated effects.[6]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for (+)-Butaclamol and SCH-23390 at human D1 and D2 dopamine receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D1) |
| This compound | 1.8 | 0.8 | 0.44 |
| SCH-23390 | 0.2 | >10,000 | >50,000 |
Data compiled from multiple sources. The Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.
This data clearly illustrates the pharmacological distinction between the two compounds. (+)-Butaclamol demonstrates high, relatively equipotent affinity for both D1 and D2 receptors, confirming its non-selective profile. In contrast, SCH-23390 exhibits a profound selectivity for the D1 receptor, with its affinity for the D2 receptor being several orders of magnitude lower. This high degree of selectivity makes SCH-23390 the preferred tool for studies aiming to specifically block D1 receptor-mediated signaling.
Functional Activity at D1 and D2 Receptors
Beyond binding, the functional consequence of ligand-receptor interaction is critical. Both (+)-Butaclamol and SCH-23390 are classified as antagonists, meaning they block the action of the endogenous agonist, dopamine.
-
(+)-Butaclamol at the D2 receptor has been demonstrated to be an inverse agonist . This means that in addition to blocking agonist activity, it can also reduce the basal, or constitutive, activity of the receptor in the absence of an agonist.[1][4][5]
-
SCH-23390 is a potent antagonist at the D1 receptor, effectively blocking dopamine-stimulated increases in cAMP.[7] While primarily known as a D1 antagonist, some studies suggest it may have weak D2 antagonist-like properties in certain functional assays, though its binding affinity for the D2 receptor is extremely low.
Dopamine Receptor Signaling Pathways
To fully appreciate the effects of these antagonists, it is essential to understand the downstream signaling cascades they modulate.
D1 Receptor Signaling Pathway
Activation of the D1 receptor by dopamine initiates a signaling cascade that is primarily mediated by the Gαs/olf protein. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a variety of cellular responses, including changes in gene expression and modulation of ion channel activity.
D2 Receptor Signaling Pathway
Conversely, the D2 receptor primarily signals through the Gαi/o protein. Upon dopamine binding, the activated Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This inhibitory effect on the cAMP pathway is a key mechanism by which D2 receptors modulate neuronal excitability and neurotransmitter release.
References
- 1. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D2 receptor agonists induce opposite changes in the firing rate of ventral pallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (+)-Butaclamol Hydrochloride and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the typical antipsychotic (+)-Butaclamol hydrochloride and the atypical antipsychotic risperidone. While both compounds exhibit antipsychotic properties through their interaction with dopamine receptors, their broader pharmacological profiles and clinical applications differ significantly. This document synthesizes available preclinical data to offer a comparative perspective for research and development purposes.
Executive Summary
(+)-Butaclamol is a potent dopamine D2 receptor antagonist that was investigated for its antipsychotic potential but never commercially marketed.[1] Its activity resides solely in the (+)-enantiomer.[2][3] Risperidone, an atypical antipsychotic, is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual antagonism is believed to contribute to its efficacy against a broader range of schizophrenia symptoms and a potentially more favorable side-effect profile compared to typical antipsychotics.[5]
This guide presents a comparative overview of their receptor binding affinities and in vivo behavioral effects based on available experimental data. It is important to note that direct, head-to-head comparative studies are limited, and much of the data for (+)-Butaclamol is from older research.
Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency. The following tables summarize the reported equilibrium dissociation constants (Ki) for (+)-Butaclamol and risperidone at the primary target receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| (+)-Butaclamol | D2 | Data not specified | Not specified | [6] |
| Risperidone | D2 | 3.13 | Not specified | [4] |
| Risperidone | D2 | 3.2 | Not specified | [5] |
| Risperidone | D2 | 3.3 | Not specified | [7] |
| Risperidone | D2 | 3.0 | Rat | [8] |
Table 2: Serotonin 5-HT2A Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| (-)-Butaclamol | 5-HT2A | 1312 | Rat | [9] |
| Risperidone | 5-HT2A | 0.16 | Not specified | [4] |
| Risperidone | 5-HT2A | 0.2 | Not specified | [5] |
| Risperidone | 5-HT2A | 0.6 | Not specified | [8] |
In Vivo Efficacy in Animal Models
Animal models of schizophrenia are crucial for evaluating the antipsychotic potential of new compounds. One of the most common models involves inducing stereotyped behaviors in rodents with dopamine agonists like amphetamine. The ability of a drug to antagonize these behaviors is predictive of its antipsychotic efficacy.
Table 3: Efficacy in Amphetamine-Induced Stereotypy Models
| Compound | Animal Model | Effect | Dosage | Reference |
| (+)-Butaclamol HCl | Amphetamine-induced stereotypy in rats | Abolished stereotyped behavior | 0.1 - 0.3 mg/kg | [2][3] |
| (+)-Butaclamol HCl | Amphetamine-induced stereotyped behavior in rats | Antagonized stereotyped behavior | Not specified | [11] |
| Risperidone | D-amphetamine-induced locomotor hyperactivity in mice | Inhibited hyperactivity (in combination with mirtazapine) | 0.01 mg/kg | [12] |
| Risperidone | Amphetamine hypersensitivity in a rat model of schizophrenia | Prevented hypersensitivity | Not specified | [13] |
Note on Comparative In Vivo Data: The available data demonstrates that both (+)-Butaclamol and risperidone are effective in animal models predictive of antipsychotic activity. However, the lack of standardized, quantitative data such as ED50 values from head-to-head studies makes a direct comparison of their in vivo potency challenging.
Signaling Pathways
The therapeutic effects of (+)-Butaclamol and risperidone are mediated through their modulation of specific neurotransmitter signaling pathways.
Dopamine D2 Receptor Antagonism
Both (+)-Butaclamol and risperidone are antagonists at the D2 receptor.[14] Blockade of these receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[15][16] Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[15]
Figure 1. Signaling pathway of D2 receptor antagonists.
Serotonin 5-HT2A Receptor Antagonism (Risperidone)
A key feature of risperidone and other atypical antipsychotics is their potent antagonism of the 5-HT2A receptor.[1] 5-HT2A receptors are coupled to the Gαq signal transduction pathway.[17] Blockade of these receptors is thought to contribute to the efficacy of atypical antipsychotics against negative symptoms and to a lower incidence of extrapyramidal side effects.[5]
Figure 2. Signaling pathway of 5-HT2A receptor antagonists.
Experimental Protocols
Detailed protocols for the historical studies on (+)-Butaclamol are not extensively available. The following are generalized methodologies representative of the types of experiments cited.
Dopamine D2 Receptor Binding Assay (General Protocol)
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Figure 3. Workflow for a dopamine D2 receptor binding assay.
Amphetamine-Induced Stereotypy in Rats (General Protocol)
This in vivo model assesses the potential of a compound to mitigate the positive symptoms of psychosis.
Figure 4. Workflow for an amphetamine-induced stereotypy model.
Conclusion
This compound and risperidone both demonstrate efficacy as dopamine D2 receptor antagonists, a key mechanism for antipsychotic action. However, risperidone's additional high affinity for serotonin 5-HT2A receptors distinguishes it as an atypical antipsychotic, which is thought to confer a broader spectrum of clinical efficacy and a different side-effect profile. The available preclinical data supports the potent D2 antagonism of (+)-Butaclamol. For a more definitive comparison of their efficacy, direct, quantitative, head-to-head preclinical and clinical studies would be necessary. This guide provides a foundational comparison based on the existing scientific literature to inform further research and development in the field of antipsychotic drug discovery.
References
- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1725 [pdspdb.unc.edu]
- 10. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of co-treatment with mirtazapine and risperidone in animal models of the positive symptoms of schizophrenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
In Vitro Comparison of (+)-Butaclamol Hydrochloride and Clozapine: A Guide for Researchers
This guide provides a detailed in vitro comparison of (+)-Butaclamol hydrochloride and clozapine, two antipsychotic compounds with distinct pharmacological profiles. The information presented is intended for researchers, scientists, and drug development professionals engaged in neuropsychiatric pharmacology.
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and clozapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | - | 270[1] |
| D2 | - | 160[1] |
| D2L | - | 135[2] |
| D3 | - | 555[1] |
| D4 | Antagonist activity noted[3] | 24[1] |
| Serotonin Receptors | ||
| 5-HT1A | - | 120[1] |
| 5-HT2A | 1312 | 5.4[1] |
| 5-HT2C | - | 9.4[1] |
| 5-HT3 | - | 95[1] |
| 5-HT6 | - | 4[1] |
| 5-HT7 | - | 6.3[1] |
| Adrenergic Receptors | ||
| α1A | - | 1.6[1] |
| α2A | - | 90[1] |
| Histamine Receptors | ||
| H1 | - | 1.1[1] |
| Muscarinic Receptors | ||
| M1 | - | 6.2[1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a representative method for determining the binding affinity of compounds to the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).
-
Non-specific Binding Control: 10 µM Spiperone or 2 µM (+)-Butaclamol.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and clozapine, serially diluted.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Test compound at various concentrations or buffer for total binding.
-
Non-specific binding control (e.g., 10 µM spiperone) for determining non-specific binding.
-
Radioligand ([³H]-Spiperone) at a final concentration near its Kd (e.g., 0.5 nM).[2]
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Calcium Mobilization Functional Assay for 5-HT2A Receptor
This protocol outlines a common functional assay to measure the effect of compounds on the 5-HT2A receptor, which signals through the release of intracellular calcium.
Objective: To determine the potency (EC50 or IC50) of test compounds in modulating 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cell Line: HEK293 or other suitable cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-8 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and clozapine, serially diluted.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-8 AM in assay buffer). Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.
-
Compound Addition:
-
For Antagonist Assay: Add the test compounds (e.g., (+)-Butaclamol or clozapine) at various concentrations to the wells and incubate for a predetermined time.
-
For Agonist Assay: The test compounds will be added by the fluorescence reader.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
For Antagonist Assay: Inject a fixed concentration of the agonist (serotonin) into each well and monitor the change in fluorescence over time.
-
For Agonist Assay: Inject the test compounds at various concentrations and monitor the change in fluorescence.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For Antagonist Assay: Plot the agonist response against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
For Agonist Assay: Plot the response against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways associated with clozapine and the primary mechanism of action for (+)-Butaclamol.
Caption: Simplified signaling pathways modulated by Clozapine.
Caption: Primary signaling pathway of (+)-Butaclamol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro comparison of two compounds.
Caption: General workflow for in vitro compound comparison.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dopamine D2 Receptor Antagonism: A Comparative Guide to (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Butaclamol hydrochloride's performance as a dopamine D2 receptor antagonist against other commonly used alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies.
Introduction to Dopamine D2 Receptor Antagonism
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the treatment of various neurological and psychiatric disorders, most notably schizophrenia. Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism of action for antipsychotic drugs. (+)-Butaclamol is a potent and stereospecific antagonist of the D2 receptor, making it a valuable research tool for studying dopaminergic signaling and for the preclinical evaluation of novel antipsychotic agents. This guide compares the in vitro and in vivo properties of (+)-Butaclamol with those of other well-characterized D2 antagonists: haloperidol, risperidone, and raclopride.
Comparative Efficacy of D2 Receptor Antagonists
The following tables summarize key quantitative data for (+)-Butaclamol and its alternatives, focusing on their interaction with the dopamine D2 receptor.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | Reference(s) |
| (+)-Butaclamol | 0.5 - 1.5 | [1] |
| Haloperidol | 0.7 - 2.2 | [2] |
| Risperidone | 3.13 - 5.0 | [2] |
| Raclopride | 1.8 - 3.5 | [3] |
Table 2: In Vitro D2 Receptor Functional Antagonism (IC50)
The half-maximal inhibitory concentration (IC50) in a functional assay measures the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist. This provides insight into the drug's potency in a cellular context.
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| (+)-Butaclamol | cAMP Inhibition | ~10 | [4] |
| Haloperidol | cAMP Inhibition | ~25 | [2] |
| Risperidone | cAMP Inhibition | ~50 | [2] |
| Raclopride | Not specified | Not specified |
Table 3: In Vivo Dopamine D2 Receptor Occupancy
In vivo receptor occupancy, often measured by Positron Emission Tomography (PET), indicates the percentage of receptors bound by a drug at therapeutic doses. This is a crucial parameter for correlating drug dosage with clinical efficacy and side effects.
| Compound | Typical Occupancy for Antipsychotic Efficacy | Reference(s) |
| (+)-Butaclamol | Not available | |
| Haloperidol | 60-80% | [5][6] |
| Risperidone | 60-80% | [5][6] |
| Raclopride | 60-80% | [5] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonists like (+)-Butaclamol competitively block dopamine from binding to the receptor, thereby inhibiting this downstream signaling.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (+)-Butaclamol.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The general workflow involves incubating a radiolabeled ligand with a receptor preparation in the presence of varying concentrations of the unlabeled test compound.
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship: Competitive Antagonism
(+)-Butaclamol acts as a competitive antagonist at the dopamine D2 receptor. This means it reversibly binds to the same site as the endogenous ligand, dopamine, thereby preventing dopamine from binding and activating the receptor.
Caption: Competitive antagonism of the D2 receptor by (+)-Butaclamol.
Experimental Protocols
1. Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)
This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds to the D2 receptor.[7][8]
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Cell culture medium and reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol)
-
Unlabeled Ligands: this compound, haloperidol, risperidone, raclopride
-
Non-specific binding control: 10 µM unlabeled Spiperone or 10 µM (+)-Butaclamol
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds ((+)-Butaclamol and alternatives) in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
[³H]-Spiperone (final concentration ~0.2-0.3 nM).
-
Cell membrane preparation (final concentration ~10-20 µg protein/well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Antagonism Assay (cAMP Inhibition)
This protocol measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing D2 receptors.[9][10]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human dopamine D2 receptors
-
Cell culture medium and reagents
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Agonist: Dopamine or a selective D2 agonist like quinpirole.
-
Antagonists: this compound and alternatives.
-
Forskolin (to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding:
-
Seed the D2 receptor-expressing cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonists.
-
Remove the culture medium and add the antagonist dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution containing the D2 agonist (at its EC₈₀ concentration) and forskolin (e.g., 10 µM).
-
Add this solution to the wells containing the pre-incubated antagonist.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal level observed in the absence of the agonist.
-
Conclusion
This compound is a potent and valuable tool for investigating the dopamine D2 receptor. Its high binding affinity and functional antagonism make it a suitable reference compound in drug discovery and pharmacological research. This guide provides a framework for comparing (+)-Butaclamol with other standard D2 antagonists, offering researchers the necessary data and protocols to make informed decisions for their specific experimental needs. The provided experimental workflows and signaling pathway diagrams serve as a visual aid to understand the principles behind the validation of D2 receptor antagonism.
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Receptor Cross-Reactivity Profile of (+)-Butaclamol Hydrochloride
A Comparative Guide for Researchers in Pharmacology and Drug Development
(+)-Butaclamol hydrochloride, a potent antipsychotic agent, is well-characterized as a high-affinity antagonist for the dopamine D2 receptor. However, its interaction with other G-protein coupled receptors (GPCRs) and binding sites within the central nervous system is crucial for a comprehensive understanding of its pharmacological profile and potential off-target effects. This guide provides a comparative analysis of (+)-Butaclamol's binding affinity across various receptor families, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the inhibitory constants (Ki) of this compound for a range of neurotransmitter receptors. This data, compiled from various in vitro radioligand binding assays, allows for a direct comparison of its affinity for the primary target (Dopamine D2) versus other receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Reference Receptor(s) and Ligand(s) |
| Dopamine | D2 | 0.8 - 1.5 | [3H]Spiperone, [3H]Raclopride |
| D3 | 2.8 - 6.4 | [3H]Spiperone, [125I]IABN | |
| D4 | 11 | [3H]N-Methylspiperone | |
| Serotonin | 5-HT2A | 3.0 - 15 | [3H]Ketanserin |
| Sigma | σ1 | 4.6 | --INVALID-LINK---Pentazocine |
| σ2 | 1.1 | [3H]DTG |
Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used, tissue/cell preparation, and assay buffer composition.
As the data indicates, (+)-Butaclamol exhibits high affinity for the dopamine D2 receptor, consistent with its classification as a potent antipsychotic. Notably, it also displays significant affinity for the dopamine D3 and D4 subtypes, as well as the serotonin 5-HT2A receptor and both sigma-1 and sigma-2 receptors. This cross-reactivity suggests that the overall pharmacological effects of (+)-Butaclamol may be mediated by its interaction with multiple receptor systems.
Experimental Protocols
The following sections detail the methodologies typically employed in the cross-reactivity studies cited above.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of (+)-Butaclamol at various receptor subtypes by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Membrane Preparations: Homogenates from tissues or cultured cells expressing the receptor of interest (e.g., rat striatum for dopamine receptors, HEK293 cells transfected with human receptors).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to saturate the target receptor.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of (+)-Butaclamol are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of (+)-Butaclamol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay for D2 Receptors)
Functional assays measure the effect of a compound on receptor-mediated signaling pathways.
Objective: To determine the functional potency of (+)-Butaclamol as an antagonist or inverse agonist at G-protein coupled receptors.
Materials:
-
Cell Lines: Stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing the human dopamine D2 receptor).
-
Agonist: A known agonist for the target receptor (e.g., quinpirole for D2 receptors).
-
Test Compound: this compound.
-
cAMP Assay Kit: A kit to measure intracellular cyclic adenosine monophosphate (cAMP) levels.
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of (+)-Butaclamol.
-
Stimulation: Cells are then stimulated with a fixed concentration of the agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using the assay kit, often based on competitive immunoassay principles.
-
Data Analysis: The ability of (+)-Butaclamol to inhibit the agonist-induced change in cAMP levels is quantified, and an IC50 value is determined. This provides a measure of the functional antagonism of the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for receptors with which (+)-Butaclamol shows significant cross-reactivity, as well as a generalized workflow for a competitive radioligand binding assay.
Caption: Key signaling pathways for D2, 5-HT2A, and Sigma-1 receptors.
Caption: Generalized workflow for a competitive radioligand binding assay.
(+)-Butaclamol hydrochloride as a reference compound in drug screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Butaclamol hydrochloride with other common dopamine receptor antagonists, offering objective performance data and detailed experimental protocols to support its use as a reference compound in drug screening.
Introduction
This compound is a potent and stereospecific antagonist of dopamine D2-like receptors.[1][2] Its high affinity and specificity for these receptors have established it as a valuable research tool and a reference compound in competitive binding and functional assays for the discovery and characterization of novel antipsychotic drugs and other central nervous system agents.[1][3][4] The neuroleptic activity of butaclamol resides exclusively in the (+)-enantiomer, while the (-)-enantiomer is largely inactive, making it an excellent tool for studying the stereospecific requirements of dopamine receptor binding.[2][5]
Comparison with Alternative Dopamine Receptor Antagonists
The efficacy of a reference compound is best understood in the context of other widely used alternatives. This section compares the binding affinities of this compound with those of other standard dopamine D2 receptor antagonists: Haloperidol, Spiperone, and Chlorpromazine.
Data Presentation: Receptor Binding Affinities (Ki values)
The following table summarizes the inhibitory constants (Ki) of (+)-Butaclamol and other common antagonists for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| (+)-Butaclamol | 20 | 0.5 - 2.0 | 1.5 | 10 |
| Haloperidol | 25 | 0.66 - 2.84 | 0.7 | 5 |
| Spiperone | 100 | ~0.02 - 0.125 | 0.3 | 1.0 |
| Chlorpromazine | 9.1 | 1.7 - 10 | 3.5 | 7.5 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of drug screening assays. This section provides methodologies for two key experiments where this compound is commonly used as a reference compound.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D2 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[6]
-
Centrifuge the homogenate at low speed to remove large debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[6]
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[6]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound or this compound (as a reference).[6][7]
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist like unlabeled Spiperone or (+)-Butaclamol.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[6]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor antagonism, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][8]
1. Cell Culture and Plating:
-
Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth media.[4][9]
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[9]
2. Assay Procedure:
-
Remove the growth medium and replace it with assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[9]
-
Pre-incubate the cells with varying concentrations of the test compound or this compound.
-
Stimulate the cells with a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).[4][9]
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[9]
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).[4][9][10]
4. Data Analysis:
-
Plot the cAMP levels as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the D2 dopamine receptor and the point of intervention for antagonists like (+)-Butaclamol. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[8][11] Activation of the receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. innoprot.com [innoprot.com]
- 4. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Butaclamol Hydrochloride and Other Typical Antipsychotics for Researchers
This guide provides a detailed comparative analysis of (+)-Butaclamol hydrochloride and other classical typical antipsychotics, tailored for researchers, scientists, and drug development professionals. The information presented is based on experimental data to facilitate an objective comparison of their pharmacological profiles and mechanisms of action.
Introduction to Typical Antipsychotics
Typical antipsychotics, also known as first-generation antipsychotics or neuroleptics, have been a cornerstone in the management of psychosis, particularly schizophrenia, since the 1950s.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] However, their therapeutic effects are often accompanied by a range of side effects, including extrapyramidal symptoms (EPS), which are primarily attributed to the blockade of D2 receptors in the nigrostriatal pathway.[1]
(+)-Butaclamol is a potent antipsychotic agent that acts as a dopamine receptor antagonist.[4][5] Although never commercially marketed, it is a valuable research tool for studying the pharmacology of dopamine receptors and the mechanisms of antipsychotic drug action.[4] This guide will compare the receptor binding profile and functional activity of this compound with several other well-established typical antipsychotics.
Comparative Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of typical antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of (+)-Butaclamol and other typical antipsychotics for key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| (+)-Butaclamol | 2.3 | 0.5 | 1.8 | 2.1 | 1.5 | - | - |
| Haloperidol | 250 | 1.2 | 0.7 | 64 | 12 | 1800 | 5000 |
| Chlorpromazine | 98 | 10 | 7.5 | 13 | 4.3 | 3 | 10 |
| Fluphenazine | - | 0.4 | - | 5.3 | 1.5 | 10 | 1000 |
| Thioridazine | 120 | 10 | 18 | 25 | 7.1 | 16 | 14 |
| Trifluoperazine | - | 1.1 | - | 8.2 | 24 | 135 | 67 |
| Perphenazine | - | 0.56 | 0.43 | 6 | - | - | - |
| Pimozide | 280 | 1.4 | 1.2 | 140 | 110 | - | 10000 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for typical antipsychotics is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway. This blockade inhibits the downstream effects of dopamine, leading to a reduction in psychotic symptoms. Additionally, interactions with other receptors, such as serotonin 5-HT2A receptors, contribute to the overall pharmacological profile of these drugs.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 4. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative anticholinergic properties of thioridazine, mesoridazine and sulforidazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-Butaclamol Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of (+)-Butaclamol hydrochloride, a potent dopamine receptor antagonist used in research.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed information. Always handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for understanding its physical and chemical properties for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₂ClNO | PubChem |
| Molecular Weight | 397.98 g/mol | PubChem |
| Melting Point | 300 °C | [2] |
| Solubility | Soluble in DMSO. Water solubility is 59.3 µg/mL at pH 7.4. | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Toxicological Data | No data available | [1] |
| Ecotoxicological Data | No data available. Discharge into the environment must be avoided. | [1] |
Disposal Procedures
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1] All disposal practices must be in accordance with local, state, and federal regulations.[1]
Waste Categorization and Segregation
-
Identify : Classify this compound waste as a chemical waste.
-
Segregate : Keep it separate from other laboratory waste streams such as sharps, biological waste, and regular trash.
-
Contain : Store in a clearly labeled, sealed, and appropriate container for chemical waste.
Experimental Protocols
While specific, publicly available experimental protocols for the chemical degradation or inactivation of this compound in a laboratory setting are not documented, a general procedure for handling unused chemical reagents is provided below. This should be adapted to comply with your institution's specific safety protocols and regulatory requirements.
General Protocol for Unused this compound Disposal
-
Consult : Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Inventory : Quantify the amount of this compound to be disposed of.
-
Package :
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
The label should include the chemical name "this compound," the quantity, and any relevant hazard warnings.
-
-
Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.
-
Storage : Store the packaged waste in a designated, secure chemical waste storage area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
-
Collection : Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.
Visualized Workflows
To further clarify the procedural steps for disposal and emergency handling, the following diagrams have been created.
Caption: Decision tree for the proper disposal route of this compound.
Caption: Workflow for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
